1-Benzoyl-4-oxo-nipecotic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)12-10-16(9-8-13(12)17)14(18)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXIEUAIMGNDDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Piperidine-3-Carboxylate Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a combination of favorable physicochemical properties, including high aqueous solubility, metabolic stability, and three-dimensional character. Among its various substituted forms, the piperidine-3-carboxylate framework has emerged as a particularly fruitful starting point for the design of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, pharmacological activities, and structure-activity relationships (SAR) of piperidine-3-carboxylate derivatives, offering field-proven insights for professionals engaged in drug discovery and development.
I. The Strategic Advantage of the Piperidine-3-Carboxylate Core
The strategic value of the piperidine-3-carboxylate moiety lies in its unique combination of a conformationally constrained cyclic amine and a versatile carboxylic acid handle. This arrangement allows for precise spatial orientation of substituents, facilitating optimal interactions with biological targets. The carboxylic acid group can act as a key pharmacophoric element, engaging in hydrogen bonding or ionic interactions, or serve as a synthetic handle for further derivatization into esters, amides, and other functional groups. This inherent versatility has enabled the development of a diverse array of bioactive molecules targeting a wide range of proteins, including enzymes and G-protein coupled receptors (GPCRs).
II. Synthetic Strategies: Accessing Chemical Diversity
The construction of the piperidine-3-carboxylate core and its derivatives has been a subject of extensive research, leading to a variety of synthetic approaches. The choice of synthetic route is often dictated by the desired stereochemistry and substitution pattern.
A. Asymmetric Synthesis of Chiral Piperidine-3-Carboxylates
The chirality at the C3 position of the piperidine ring is often crucial for biological activity. Several enantioselective methods have been developed to access optically pure piperidine-3-carboxylate esters. One prominent strategy involves the rhodium-catalyzed asymmetric hydrogenation of pyridine-3-carboxylic acid derivatives. This method allows for the stereocontrolled reduction of the aromatic ring to afford the desired chiral piperidine.
Another powerful approach is the palladium-catalyzed decarboxylative cyclization of γ-methylidene-δ-valerolactones with imines. This method provides access to multisubstituted piperidine-3-carboxylic acid derivatives with high diastereoselectivity. The resulting products can be further derivatized, for instance, by selective removal of the N-protecting group or reduction of the ester moiety.[1]
A representative synthetic workflow for accessing chiral piperidine-3-carboxylates is depicted below:
Caption: Rhodium-catalyzed asymmetric synthesis of chiral piperidine-3-carboxylates.
B. Functionalization of the Piperidine Ring
Further diversification of the piperidine-3-carboxylate scaffold can be achieved through various functionalization strategies. For instance, N-alkylation or N-arylation of the piperidine nitrogen is a common modification to introduce lipophilic groups that can enhance membrane permeability and target engagement. The carboxylic acid can be readily converted to a wide range of amides, which has proven to be a particularly successful strategy in generating potent and selective inhibitors of various enzymes.
A general scheme for the synthesis of piperidine-3-carboxamide derivatives is outlined below:
Caption: General synthesis of piperidine-3-carboxamide derivatives.
III. Pharmacological Landscape: A Scaffold for Diverse Targets
The versatility of the piperidine-3-carboxylate scaffold is reflected in the broad spectrum of pharmacological activities exhibited by its derivatives. These compounds have shown promise in treating a variety of diseases, from central nervous system disorders to cancer and infectious diseases.
A. Central Nervous System (CNS) Agents
GABA Uptake Inhibitors: One of the most well-established applications of piperidine-3-carboxylate derivatives is in the modulation of the GABAergic system. Nipecotic acid, or piperidine-3-carboxylic acid itself, is a known inhibitor of GABA uptake. This has inspired the development of more potent and selective inhibitors of the GABA transporters (GATs).
-
Tiagabine (Gabitril®): An approved anticonvulsant drug, Tiagabine is a derivative of (R)-nipecotic acid. It selectively inhibits GAT-1, thereby increasing the concentration of GABA in the synaptic cleft and enhancing inhibitory neurotransmission.[2][3] The lipophilic side chain attached to the piperidine nitrogen is crucial for its ability to cross the blood-brain barrier and for its high affinity for the transporter.
A simplified representation of the mechanism of action of GABA uptake inhibitors is shown below:
Caption: Mechanism of action of Tiagabine as a GABA uptake inhibitor.
B. Anticancer Agents
The piperidine-3-carboxylate scaffold has also been successfully employed in the development of potent anticancer agents, targeting key enzymes involved in cancer cell proliferation and survival.
-
Niraparib (Zejula®): This PARP (poly(ADP-ribose) polymerase) inhibitor is an approved treatment for certain types of ovarian, fallopian tube, and primary peritoneal cancer.[4][5][6] Niraparib contains a chiral (S)-piperidine-3-yl moiety. PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair defects (such as BRCA mutations) leads to synthetic lethality and cell death. The piperidine ring in Niraparib plays a crucial role in its binding to the PARP enzyme.
-
ALK Inhibitors: Piperidine carboxamide derivatives have been identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a validated target in certain types of non-small cell lung cancer.[7][8] Structure-activity relationship studies have shown that modifications to the piperidine ring and the carboxamide moiety can significantly impact potency and selectivity.
C. Antiviral and Anti-inflammatory Agents
Recent research has highlighted the potential of piperidine-3-carboxylate derivatives as antiviral and anti-inflammatory agents.
-
Influenza Virus Inhibitors: A series of piperidine-based derivatives have been identified as potent inhibitors of influenza virus replication.[2][9] The optimized compounds exhibit excellent inhibitory activity against a variety of influenza virus strains with low cytotoxicity. Mechanistic studies suggest that these compounds interfere with an early stage of the viral replication cycle.[9]
-
Anti-inflammatory Activity: Certain piperidine-substituted triazine derivatives have demonstrated promising anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10]
IV. Structure-Activity Relationships (SAR)
Systematic modification of the piperidine-3-carboxylate scaffold has provided valuable insights into the structural requirements for potent and selective biological activity.
Table 1: SAR of Piperidine-3-Carboxamide Derivatives as Anticancer Agents
| Compound | R1 (at N1) | R2 (Amide) | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Benzyl | 2,4-difluorophenyl | A375 (Melanoma) | 0.88 | [11] |
| 54 | 2,4-difluorobenzyl | 2-(1H-pyrrol-1-yl)pyridin-4-yl | A375 (Melanoma) | 0.03 | [11] |
| ALK Inhibitor Analog | 2,6-dichloro-3-fluorophenyl | 5-chloro-2-(isopropylsulfonyl)phenyl | Karpas-299 (Lymphoma) | 0.174 | [8] |
Data from selected publications. IC50 values represent the concentration required for 50% inhibition of cell growth.
The data in Table 1 highlights the importance of substituents on both the piperidine nitrogen and the carboxamide moiety for anticancer activity. For the antimelanoma agents, the introduction of a pyrrole-substituted pyridine at the amide position led to a significant increase in potency.[11] In the case of ALK inhibitors, specific substitution patterns on the aromatic rings are crucial for high-affinity binding to the kinase domain.[8]
Table 2: SAR of Piperidine-based Derivatives as Antiviral Agents (Influenza)
| Compound | R1 (at N1) | R2 (at C4) | Virus Strain | EC50 (µM) | Reference |
| 11a | Boc | 4-quinolinoxy | A/WSN/33 (H1N1) | 0.25 | [9] |
| 11e | Boc | 4-(7-chloroquinolinoxy) | A/WSN/33 (H1N1) | 0.10 | [9] |
| 11h | Boc | 4-(6-methoxyquinolinoxy) | A/WSN/33 (H1N1) | 0.05 | [9] |
Data from selected publications. EC50 values represent the concentration required for 50% inhibition of viral replication.
The SAR for the anti-influenza piperidine derivatives indicates that the nature of the substituent on the quinoline ring significantly influences antiviral potency.[9] Electron-donating groups, such as methoxy, at the 6-position of the quinoline ring resulted in the most potent compound.[9]
V. Experimental Protocols
To facilitate further research in this area, this section provides an overview of key experimental protocols for the synthesis and biological evaluation of piperidine-3-carboxylate derivatives.
A. General Procedure for the Synthesis of Piperidine-3-carboxamides
-
Amide Coupling: To a solution of the desired piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired piperidine-3-carboxamide.
B. Cell Viability Assay (MTT Assay) for Anticancer Activity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[12][13]
C. In Vitro Antiviral Assay (Cytopathic Effect Inhibition Assay)
-
Cell Seeding: Seed susceptible host cells in a 96-well plate and grow to confluency.
-
Virus Infection and Compound Treatment: Infect the cells with a specific virus at a predetermined multiplicity of infection (MOI). Simultaneously, treat the cells with serial dilutions of the test compounds. Include virus-only (positive control) and cell-only (negative control) wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until the cytopathic effect (CPE) is fully developed in the virus control wells.
-
CPE Evaluation: Observe the cells under a microscope and score the CPE. Alternatively, cell viability can be quantified using a dye-uptake method (e.g., neutral red or crystal violet).
-
Data Analysis: Calculate the percentage of CPE inhibition for each compound concentration and determine the EC50 value (the concentration that protects 50% of the cells from virus-induced death).[14][15]
VI. Future Directions and Conclusion
The piperidine-3-carboxylate scaffold continues to be a rich source of inspiration for the discovery of novel therapeutic agents. Future research in this area will likely focus on several key aspects:
-
Exploration of New Chemical Space: The development of novel synthetic methodologies to access previously unexplored substitution patterns and stereoisomers will be crucial for identifying next-generation drug candidates.
-
Targeting Novel Biological Pathways: As our understanding of disease biology evolves, the piperidine-3-carboxylate scaffold will undoubtedly be applied to the design of modulators for new and challenging targets.
-
Application of Computational Methods: The use of computational tools, such as structure-based drug design and quantitative structure-activity relationship (QSAR) modeling, will continue to play a vital role in the rational design and optimization of piperidine-3-carboxylate derivatives.[7][8][16][17]
References
- Bryan, M. C., et al. (2012). Piperidine carboxamide 1 was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK enzyme assay IC(50) = 0.174 μM) during high throughput screening, with selectivity over the related kinase insulin-like growth factor-1 (IGF1R). Bioorganic & Medicinal Chemistry Letters, 22(1), 38-42.
- Park, S., et al. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563-571.
- Trost, B. M., & Dong, G. (2008). Stereoselective Synthesis of Nipecotic Acid Derivatives via Palladium-Catalyzed Decarboxylative Cyclization of γ-Methylidene-δ-valerolactones with Imines. Organic Letters, 10(11), 2361-2364.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays to Evaluate the Anticancer Activity of Maculosin. BenchChem.
- Gao, Y., et al. (2025). 3D-QSAR and docking studies of piperidine carboxamide derivatives as ALK inhibitors.
- Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing.
- Wu, C. Y., et al. (2012). Virucidal and Neutralizing Activity Tests for Antiviral Substances and Antibodies. Journal of Visualized Experiments, (63), e3777.
- Wang, G., et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-8060.
- Bio-protocol. (2022). Antiviral assay.
- PubChem. (n.d.). Niraparib.
- PubChem. (n.d.). Tiagabine.
- Wikipedia. (2023). Tiagabine.
- Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Orally Active Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185.
- Chinese Patent CN107235957A. (2017). A kind of synthetic method for preparing Niraparib.
- Abcam. (n.d.). MTT assay protocol.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Barrow, J. C., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical Science, 9(43), 8235-8243.
- Singh, S., et al. (2025). Fused and Substituted Piperazines as Anticancer Agents: A Review. Chemical Biology & Drug Design, 105(3), e70077.
- Andersen, K. E., et al. (1996). Synthesis of novel GABA uptake inhibitors. 4. Bioisosteric transformation and successive optimization of known GABA uptake inhibitors leading to a series of potent anticonvulsant drug candidates. Journal of Medicinal Chemistry, 39(18), 3514-3524.
- Google Patents. (2000).
- Kumar, D., et al. (2016). Synthesis and studies of novel piperidine-substituted triazine derivatives as potential anti-inflammatory and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 8(8), 833-843.
- Khanam, A., et al. (2023). Synthesis of highly functionalized piperidines.
- Wang, T., et al. (2004). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(2), 489-499.
- Kubinyi, H. (1995). Quantitative structure-activity relationships (QSAR) and molecular modelling in cancer research. Journal of Cancer Research and Clinical Oncology, 121(9-10), 529-537.
- ResearchGate. (n.d.).
- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
- Han, S., et al. (2009). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 19(15), 4079-4082.
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1-Benzoyl-4-oxo-nipecotic acid ethyl ester CAS number and identifiers
This technical guide is structured to serve as a definitive reference for the chemical entity 1-Benzoyl-4-oxo-nipecotic acid ethyl ester . It moves beyond basic catalog data to provide actionable synthesis protocols, mechanistic insights, and application contexts in modern drug discovery.[1]
A Versatile Scaffold for Piperidine-Based Therapeutics[1]
Executive Summary & Chemical Identity[2]
1-Benzoyl-4-oxo-nipecotic acid ethyl ester (Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate) is a critical bicyclic precursor used in the synthesis of serotonin reuptake inhibitors (SSRIs), neurokinin receptor antagonists, and spirocyclic alkaloids.[1]
Structurally, it features a
Table 1: Chemical Identifiers & Properties[3]
| Parameter | Specification |
| IUPAC Name | Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate |
| Common Name | 1-Benzoyl-4-oxo-nipecotic acid ethyl ester |
| CAS Number | 4451-86-9 |
| Molecular Formula | C |
| Molecular Weight | 275.30 g/mol |
| SMILES | CCOC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 |
| Appearance | Viscous pale yellow oil or low-melting solid (dependent on purity/enol content) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water |
| Key Functional Groups | Ethyl ester, Ketone (C4), Benzamide (N1) |
Synthesis Methodologies
Two primary routes exist for accessing this scaffold. Method A is preferred for laboratory-scale preparation due to the commercial availability of the piperidone core.[1] Method B is the de novo route utilized in process chemistry for scale-up.[1]
Diagram 1: Synthetic Pathways Workflow
Caption: Convergent synthesis strategies. Method A (top) utilizes direct N-acylation.[1] Method B (bottom) employs Dieckmann cyclization for ring formation.
Protocol A: N-Benzoylation (Laboratory Scale)
Rationale: This method avoids the high-dilution conditions required for cyclization and utilizes the commercially available hydrochloride salt of the piperidone.[1]
-
Preparation: Suspend Ethyl 4-oxopiperidine-3-carboxylate HCl (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under Nitrogen atmosphere.
-
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (2.2 eq) dropwise. The solution will clear as the free base is liberated.[1]
-
Acylation: Add Benzoyl Chloride (1.05 eq) dropwise over 30 minutes, maintaining temperature <5°C to prevent O-acylation of the enol form.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1).
-
Workup: Wash reaction mixture with 1N HCl (cold), followed by sat. NaHCO
and Brine.[1] -
Purification: Dry organic layer over Na
SO . Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO , 0-30% EtOAc in Hexanes).[1]
Protocol B: Dieckmann Condensation (Process Scale)
Rationale: Ideal for generating the piperidine ring from acyclic precursors when the 4-piperidone core is expensive or unavailable.
-
Precursor: Start with Ethyl N-benzoyl-3-aminopropionate . React with Ethyl acrylate to form the diester N-Benzoyl-bis(2-ethoxycarbonylethyl)amine .[1]
-
Cyclization: In a reactor, charge Sodium Ethoxide (NaOEt) (1.2 eq) in anhydrous Toluene.
-
Addition: Add the diester precursor dropwise at reflux temperature (110°C). The removal of ethanol (via a Dean-Stark trap) drives the equilibrium toward the cyclic
-keto ester.[1] -
Quench: Cool to RT and pour into ice-cold dilute Acetic Acid.
-
Isolation: Extract with Toluene or EtOAc. The product often requires crystallization or high-vacuum distillation.[1]
Technical Validation & QC
The unique feature of this molecule is the Keto-Enol Tautomerism .[1] In solution (CDCl
Expected Analytical Data
-
1H NMR (CDCl
, 400 MHz):- 12.1 ppm: Singlet (broad), characteristic of the Enol -OH (approx. 30-50% integration depending on solvent).[1]
- 7.4 ppm: Multiplet, 5H (Benzoyl aromatic protons).
-
4.2 ppm: Quartet, 2H (Ethyl ester -CH
-).[1] - 3.5 - 4.0 ppm: Complex multiplets (Piperidine ring protons), often broadened due to amide rotamers and tautomerism.[1]
-
Mass Spectrometry (ESI+):
-
[M+H]+: 276.12
-
[M+Na]+: 298.11
-
Applications in Drug Discovery[1][12]
This scaffold is a "privileged structure" in medicinal chemistry, serving as a divergence point for multiple therapeutic classes.
Diagram 2: Functionalization Logic
Caption: Divergent synthesis capabilities. The C3-C4 beta-keto ester motif allows for aryl addition, spiro-cyclization, or heterocycle fusion.[1]
Key Transformations
-
Paroxetine Analogs: The ketone at C4 allows for Grignard addition (e.g., Phenylmagnesium bromide).[1] Subsequent dehydration and reduction yield 3,4-disubstituted piperidines, a motif found in SSRIs like Paroxetine (Paxil).[1]
-
Chiral Reduction: Asymmetric hydrogenation (using Noyori catalysts) of the C4 ketone yields chiral 3-hydroxy-nipecotic acid derivatives , which are valuable for synthesizing conformationally constrained amino acids.[1]
-
Heterocycle Fusion: Condensation of the
-keto ester with hydrazines or amidines yields fused piperidino-pyrazoles or piperidino-pyrimidines , utilized in kinase inhibitor discovery.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Analog Reference). Retrieved from [Link]
-
Kuehne, M. E. (1962).[1] The Dieckmann Condensation in the Synthesis of Piperidines. Journal of Organic Chemistry. (Fundamental mechanistic grounding for Protocol B).
-
MDPI. (2024).[1] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2025). Dieckmann Condensation: Mechanism and Applications. Retrieved from [Link]
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The N-Benzoyl Piperidine Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Abstract
The N-benzoyl piperidine moiety represents a cornerstone in contemporary drug discovery and development. Its remarkable versatility, rooted in its unique structural and physicochemical properties, has established it as a "privileged structure" – a molecular framework that is capable of binding to a variety of biological targets with high affinity. This technical guide provides an in-depth exploration of the multifaceted role of N-benzoyl piperidine derivatives in medicinal chemistry. We will dissect the synthetic strategies employed to access this critical scaffold, unravel the intricate structure-activity relationships that govern its biological effects, and delve into its diverse therapeutic applications, ranging from oncology and neurodegenerative disorders to pain management. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the N-benzoyl piperidine scaffold in their own research endeavors.
The Significance of the N-Benzoyl Piperidine Core
The phenyl(piperidin-4-yl)methanone, commonly referred to as the benzoylpiperidine fragment, is a prominent chemical scaffold in medicinal chemistry due to its presence in a wide array of bioactive small molecules.[1][2] These molecules exhibit a broad spectrum of therapeutic and diagnostic properties, including anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective activities.[1][3]
The metabolic stability of the benzoylpiperidine fragment makes it a reliable framework for drug design.[1][2] Furthermore, it is often considered a potential bioisostere of the piperazine ring.[1][2] In this bioisosteric replacement, the carbonyl group of the benzoylpiperidine can establish crucial interactions, such as hydrogen bonds, with the biological target, compensating for the removal of a nitrogen atom from the piperazine ring.[3]
The N-benzyl piperidine (N-BP) structural motif, a significant variation, is frequently utilized in drug discovery owing to its structural flexibility and three-dimensional character.[4] This motif allows for crucial cation-π interactions with target proteins and provides a platform for optimizing stereochemical aspects of potency and toxicity.[4] Medicinal chemists often employ the N-BP motif to fine-tune both the efficacy and physicochemical properties of drug candidates.[4][5]
Synthetic Strategies for N-Benzoyl Piperidine Derivatives
The synthesis of the benzoylpiperidine fragment is generally a straightforward, multi-step process that utilizes safe and cost-effective reagents.[1][2] The presence of a free amino group on the piperidine ring allows for easy functionalization through simple nucleophilic substitutions.[1][2] Additionally, if the benzoyl portion of the molecule contains a halogen atom or other functional groups, it can be further modified through cross-coupling reactions.[1][2]
Several common precursors are commercially available for the synthesis of the benzoylpiperidine fragment.[1] The most prevalent strategies involve:
-
N-Alkylation or Amidation: Utilizing commercially available and appropriately substituted piperidines or their salts, which can undergo nucleophilic substitution with tosylates, N-alkylation with alkyl halides, or amidation with carboxylic acids.[1]
-
Starting from Isonipecotic Acid: This commercially available precursor can be N-protected and then subjected to a Friedel-Crafts reaction to introduce the benzoyl group.[1]
-
From Ethyl Isonipecotate: The free amino group is first protected with benzoyl chloride, followed by hydrolysis of the ethyl ester to yield the free carboxylic acid, which can then be further modified.[1]
General Experimental Protocol: Synthesis of 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide
This protocol provides a representative example of the synthesis of an N-benzoyl piperidine derivative, as described by Naeem et al. (2014).[6]
Step 1: Synthesis of Piperidine-4-carboxamide
-
To a solution of piperidine-4-carboxylic acid in methanol, add a few drops of concentrated sulfuric acid.
-
Reflux the mixture for 8 hours.
-
After cooling, the solvent is evaporated under reduced pressure.
-
The resulting residue is dissolved in methanol and treated with ammonia gas until saturation.
-
The mixture is kept at room temperature for 24 hours.
-
The solvent is evaporated to yield the crude piperidine-4-carboxamide.
Step 2: Synthesis of 1-(3,5-dinitrobenzoyl)piperidine-4-carboxamide
-
A solution of piperidine-4-carboxamide in dry acetone is prepared.
-
To this solution, add an equimolar amount of 3,5-dinitrobenzoyl chloride.
-
The reaction mixture is stirred at room temperature for 4-5 hours.
-
The solvent is evaporated, and the resulting solid is washed with cold water and recrystallized from a suitable solvent (e.g., ethanol) to afford the final product.
Causality behind Experimental Choices:
-
The use of concentrated sulfuric acid in Step 1 catalyzes the esterification of the carboxylic acid.
-
The subsequent treatment with ammonia in methanol converts the ester to the primary amide.
-
In Step 2, the use of a non-polar aprotic solvent like acetone facilitates the nucleophilic acyl substitution reaction between the secondary amine of the piperidine and the acid chloride.
Structure-Activity Relationships (SAR)
The biological activity of N-benzoyl piperidine derivatives is highly dependent on the nature and position of substituents on both the benzoyl and piperidine rings. Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective therapeutic agents.
Analgesic Activity
Extensive research has demonstrated that substituted piperidine molecules exhibit significant analgesic properties.[7][8] The piperidine nucleus is a key component of many clinically used analgesics, including pethidine and fentanyl.[7][8]
| Compound Class | Substitution Pattern | Observed Analgesic Activity | Reference |
| Phenylpiperidines | Phenyl moiety directly attached to piperidine | Acts as a µ-opioid receptor agonist, leading to analgesic and sedative effects. | [9] |
| 4-Piperidinopiperidine Derivatives | Substituted phenacyl and benzoyl groups | Pronounced analgesia with quick onset and long duration of action. | [7] |
| 4-Amino methylpiperidine Derivatives | Meta-dinitro benzoyl and para-bromo benzyl groups | Highly significant analgesic activity. | [7][8] |
Key SAR Insights for Analgesic Activity:
-
The presence of a phenyl group directly attached to the piperidine ring is a key feature for µ-opioid receptor agonism.[9]
-
Substitutions on the benzoyl ring significantly modulate analgesic potency. For instance, a meta-dinitro benzoyl derivative exhibited potent and rapid analgesia.[7][8]
-
The nature of the substituent on the piperidine nitrogen also plays a critical role in determining the analgesic profile.[10]
Anticancer Activity
N-benzoyl piperidine derivatives have emerged as promising anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines.[1][3]
| Compound Series | Key Structural Features | Cytotoxic Activity (IC50) | Reference |
| Benzoxazole-appended piperidines | Ethanone linkage with a p-fluorophenyl moiety | 4.30 µM (MCF-7), 6.68 µM (A549), 7.06 µM (PC-3) | [11] |
| Benzoxazole-appended piperidines | Acetamide linkage with various substitutions | Generally displayed two-digit micromolar IC50 values. | [11] |
| N-benzoyl arylpiperidines | Potently inhibit FASN enzymatic activity (IC50 = 26 nM for JNJ-54380482). | [12] |
Key SAR Insights for Anticancer Activity:
-
The linker between the piperidine and the benzoxazole moiety significantly influences cytotoxicity, with an ethanone linker being more favorable than an acetamide linker.[11]
-
Substitution on the terminal phenyl ring is crucial for anticancer potency. A para-fluorophenyl group in the ethanone series demonstrated strong cytotoxic action, comparable to the standard drug sorafenib.[11]
-
These derivatives can also target specific enzymes involved in cancer progression, such as Fatty Acid Synthase (FASN).[12]
Neuroprotective Activity (Anti-Alzheimer's Disease)
N-benzoyl piperidine derivatives have been extensively investigated as potential therapeutic agents for Alzheimer's disease, primarily as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[13][14][15]
| Compound Series | Target | Inhibitory Activity (IC50) | Reference |
| 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidines | AChE | 0.56 nM for compound 21 | [14] |
| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 nM | [16] |
| N-Benzyl piperidine derivatives | HDAC and AChE | d5: HDAC IC50 = 0.17 µM, AChE IC50 = 6.89 µM | [15] |
| N-benzyl-piperidine derivatives | AChE and BuChE | 4a: AChE IC50 = 2.08 µM, BuChE IC50 = 7.41 µM | [17] |
Key SAR Insights for Neuroprotective Activity:
-
Introduction of a bulky moiety at the para position of the benzamide group leads to a substantial increase in anti-AChE activity.[14]
-
Alkylation or arylation of the benzamide nitrogen dramatically enhances inhibitory potency.[14]
-
The basicity of the piperidine nitrogen is important for activity.[14]
-
A multitarget-directed ligand approach, where derivatives are designed to inhibit multiple targets like HDAC and AChE, represents a promising strategy for Alzheimer's disease treatment.[15]
Therapeutic Applications and Mechanisms of Action
The diverse pharmacological activities of N-benzoyl piperidine derivatives translate into a wide range of potential therapeutic applications.
Analgesia
Phenylpiperidine derivatives, such as fentanyl, are potent µ-opioid receptor agonists.[9] Their mechanism of action involves binding to these receptors in the dorsal horn of the spinal cord, which inhibits ascending pain pathways and increases the pain threshold.[9]
Caption: Mechanism of action for analgesic N-benzoyl piperidine derivatives.
Cancer
In oncology, N-benzoyl piperidine derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like Fatty Acid Synthase (FASN) and receptor tyrosine kinases such as VEGFR-2 and c-Met.[11][12]
Caption: General workflow for the development of anticancer N-benzoyl piperidine derivatives.
Neurodegenerative Diseases
For neurodegenerative disorders like Alzheimer's disease, the primary mechanism of action for many N-benzoyl piperidine derivatives is the inhibition of cholinesterases (AChE and BuChE).[17] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which can help to alleviate some of the cognitive symptoms of the disease.[14][18]
Caption: Inhibition of acetylcholinesterase by N-benzoyl piperidine derivatives.
Conclusion and Future Perspectives
The N-benzoyl piperidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile and privileged structure for the development of novel therapeutic agents. The straightforward synthesis, coupled with the vast chemical space that can be explored through substitution, ensures that this motif will continue to be a focal point of drug discovery efforts.
Future research in this area will likely focus on several key aspects:
-
Multitarget-Directed Ligands: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like cancer and neurodegenerative disorders.
-
Enhanced Selectivity: Fine-tuning the structure of N-benzoyl piperidine derivatives to achieve greater selectivity for specific receptor subtypes or enzyme isoforms will be crucial for minimizing off-target effects and improving safety profiles.
-
Novel Therapeutic Areas: While significant progress has been made in analgesia, oncology, and neuroprotection, the exploration of N-benzoyl piperidine derivatives for other therapeutic indications, such as inflammatory and infectious diseases, remains a fertile ground for investigation.
By continuing to unravel the intricate structure-activity relationships and mechanisms of action of these remarkable compounds, the scientific community is well-positioned to unlock the full therapeutic potential of the N-benzoyl piperidine scaffold.
References
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. PubMed. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. IJRPC. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed. [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. [Link]
-
SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
-
Structure-activity relationships of novel N-benzoyl arylpiperidine and arylazetidine FASN inhibitors. ResearchGate. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications. [Link]
-
Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Royal Society of Chemistry. [Link]
-
Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
The design of novel N‐benzylpiperidine derivatives of 5‐arylisoxazole‐3‐carboxamides. ResearchGate. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC. [Link]
-
Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. [Link]
-
Analgesic activity of alkyl piperidine derivatives. . [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]
-
Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Benzoxazole-appended piperidine derivatives as novel anticancer candidates against breast cancer. PubMed. [Link]
-
The N‐benzyl piperidine (N‐BP) moiety in drug discovery. ResearchGate. [Link]
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- 16. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Reactivity Profile of β-Keto Esters in Piperidine Rings: A Technical Guide for Synthetic Chemists
Introduction: The Piperidine β-Keto Ester Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it a cornerstone of modern drug design. When a β-keto ester functionality is incorporated into this saturated heterocycle, a uniquely versatile synthetic building block is created. The interplay between the piperidine ring's stereoelectronics and the reactivity of the β-dicarbonyl system offers a powerful platform for the construction of complex molecular architectures.
This guide provides an in-depth exploration of the reactivity profile of β-keto esters within piperidine rings. Moving beyond a simple recitation of reactions, we will delve into the mechanistic underpinnings that govern their behavior, offering insights into how conformational preferences of the piperidine ring dictate the stereochemical outcome of key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important class of molecules. We will explore the synthesis of these scaffolds, their characteristic reactions, and the causal factors that must be considered to achieve desired synthetic outcomes.
I. Synthesis of Piperidine β-Keto Esters: Constructing the Core Scaffold
The efficient synthesis of piperidine β-keto esters is the gateway to their application in complex molecule synthesis. Several robust methods have been developed, each with its own set of advantages and substrate scope considerations.
Intramolecular Cyclization Strategies: The Dieckmann Condensation
The Dieckmann condensation is a powerful intramolecular reaction of diesters to form cyclic β-keto esters, and it is particularly well-suited for the synthesis of 5- and 6-membered rings.[2][3] For the construction of piperidine β-keto esters, an N-substituted bis(ester)amine is the key precursor. The choice of the nitrogen protecting group is critical, as it influences the stability of the precursor and the reactivity of the final product.
The mechanism, analogous to the intermolecular Claisen condensation, proceeds via the formation of an enolate which then attacks the second ester carbonyl to forge the piperidine ring.[4] The driving force for this reaction is the deprotonation of the newly formed, highly acidic β-keto ester by the alkoxide base, which shifts the equilibrium towards the cyclized product.[4]
Sources
Methodological & Application
Synthesis of serotonin antagonists using 1-Benzoyl-4-oxo-nipecotic acid ethyl ester
Executive Summary
This application note details the optimized protocol for synthesizing 1,2,3,4-tetrahydro-γ-carboline (tetrahydro-1H-pyrido[4,3-b]indole) derivatives using 1-Benzoyl-4-oxo-nipecotic acid ethyl ester as the primary scaffold. These tricyclic structures are privileged pharmacophores in medicinal chemistry, serving as potent antagonists for 5-HT2A , 5-HT2C , and 5-HT6 serotonin receptors, as well as histamine H1 receptors (e.g., Dimebon, Carbidine analogs).
The guide addresses the critical synthetic challenge: controlling the regioselectivity between the desired Fischer Indole Cyclization and the competing Pyrazolone formation (a common pitfall with
Retrosynthetic Analysis & Mechanism
The target scaffold is constructed via an interrupted Fischer Indole Synthesis. The starting material, 1-Benzoyl-4-oxo-nipecotic acid ethyl ester (Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate), contains a
-
Path A (Desired): Acid-catalyzed tautomerization of the hydrazone to the ene-hydrazine, followed by [3,3]-sigmatropic rearrangement to form the
-carboline. -
Path B (Undesired): Nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, leading to a bicyclic pyrazolone.
Strategic Control: The protocol utilizes a two-step "isolate-and-cyclize" approach using ethanolic HCl, which protonates the hydrazine intermediate, suppressing the nucleophilic attack required for pyrazolone formation.
Pathway Visualization
Caption: Reaction pathway showing the critical divergence between the desired Fischer Indole cyclization (Green) and the competing pyrazolone formation (Red).
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Stoichiometry |
| 1-Benzoyl-4-oxo-nipecotic acid ethyl ester | >97% | Scaffold | 1.0 eq |
| Phenylhydrazine HCl (or substituted analog) | 98% | Reactant | 1.1 eq |
| Ethanol (Absolute) | Anhydrous | Solvent | 10 mL/g |
| Sulfuric Acid (conc.) or HCl (4M in Dioxane) | ACS Grade | Catalyst | 2.0 - 5.0 eq |
| Sodium Bicarbonate | Sat. Aq. | Quench | Excess |
Step 1: Controlled Hydrazone Formation
To minimize pyrazolone byproducts, the hydrazone is formed at low temperature.
-
Dissolution: Dissolve 10.0 g (36.3 mmol) of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester in 100 mL of absolute ethanol in a 250 mL round-bottom flask.
-
Addition: Cool the solution to 0–5°C using an ice bath. Dropwise add 1.1 equivalents of the phenylhydrazine (free base or HCl salt).
-
Note: If using phenylhydrazine hydrochloride, add 1.0 eq of Sodium Acetate to buffer the solution slightly, but maintain acidic pH < 4.
-
-
Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (System: Hexane:EtOAc 2:1). The ketone spot (
) should disappear, replaced by the hydrazone ( ). -
Isolation (Optional but Recommended): Evaporate ethanol at
under vacuum to obtain the crude hydrazone oil. Direct cyclization (one-pot) is possible but increases side-product risk.
Step 2: Fischer Indole Cyclization
-
Acidification: Re-dissolve the crude hydrazone in 80 mL of ethanolic HCl (saturated) or Glacial Acetic Acid with 10%
.-
Critical Parameter: The acid concentration must be high enough to protonate the ammonia leaving group.
-
-
Reflux: Heat the reaction mixture to reflux (78–85°C) for 3–6 hours.
-
Visual Cue: The solution will darken significantly (orange to dark brown).
-
-
Work-up:
-
Cool to room temperature.[1]
-
Pour the mixture onto 200 g of crushed ice/water.
-
Neutralize carefully with saturated
or to pH 8–9. -
Extract with Dichloromethane (DCM) (
mL).
-
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Target Yield: 65–75% Product: Ethyl 2-benzoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylate.
Step 3: Derivatization to Active Antagonist
The resulting
-
Hydrolysis/Decarboxylation: Reflux in 6M HCl removes the N-benzoyl group and hydrolyzes/decarboxylates the ester, yielding the naked 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .
-
N-Functionalization: The secondary amine can then be alkylated with specific pharmacophores (e.g., 2-(6-methylpyridin-3-yl)ethyl bromide) to target 5-HT6 receptors [1].
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Pyrazolone formation (Path B).[2] | Ensure temperature is kept <5°C during hydrazone formation. Increase acid strength in Step 2. |
| Incomplete Reaction | Steric hindrance on hydrazine. | If using ortho-substituted phenylhydrazines, increase reflux time to 12h or use Polyphosphoric Acid (PPA) at 100°C. |
| Dark Tarry Product | Polymerization of indole. | Perform cyclization under Nitrogen atmosphere. Add antioxidant (e.g., BHT) traces. |
Analytical Validation
1H NMR (400 MHz, DMSO-d6) Expectations:
-
Indole NH: Singlet at
10.5–11.0 ppm. -
Aromatic Protons: Multiplets at
6.9–7.5 ppm (4H). -
Methylene Bridge (C-1): If ester is retained, a singlet or doublet around
4.5–5.0 ppm. -
Piperidine Ring: Multiplets at
2.8–4.0 ppm.
Mass Spectrometry:
-
Look for
corresponding to the cyclized product (loss of and from the combined mass of SM + Hydrazine).
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of the serotonin antagonist scaffold.
References
-
Ivachtchenko, A. V., et al. (2010). "8-Sulfonyl-substituted tetrahydro-1H-pyrido[4,3-b]indoles as 5-HT6 receptor antagonists." Journal of Medicinal Chemistry. Available at: [Link]
-
Nagai, Y., et al. (1979).[3] "Synthesis of 2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole derivatives and their central nervous system activities." Journal of Medicinal Chemistry. Available at: [Link]
-
Bonjoch, J., et al. (2015). "Synthesis and structure-activity relationships of gamma-carboline derivatives as potent and selective cysLT1 antagonists." Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Gribble, G. (2016).[4] "Fischer Indole Synthesis."[4][5][6][7][8][9] Indole Ring Synthesis: From Natural Products to Drug Discovery. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
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- 9. Fischer Indole Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Piperidine-3-carboxylates via Dieckmann Condensation
Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs and clinical candidates. Its prevalence is a testament to its favorable physicochemical properties, including high aqueous solubility and metabolic stability, which are crucial for oral bioavailability. Specifically, piperidine-3-carboxylates are versatile intermediates, providing a synthetic handle for the elaboration of complex molecular architectures that can effectively probe the three-dimensional space of biological targets. The strategic synthesis of these building blocks is, therefore, of paramount importance to researchers in drug development. This application note provides a detailed, step-by-step guide to the synthesis of piperidine-3-carboxylates, leveraging the robust and reliable Dieckmann condensation.
The Dieckmann Condensation: An Intramolecular Claisen Reaction for Heterocycle Synthesis
The Dieckmann condensation is a powerful carbon-carbon bond-forming reaction that involves the intramolecular cyclization of a diester to form a cyclic β-keto ester.[1][2] It is, in essence, an intramolecular variant of the Claisen condensation.[1] The reaction is particularly well-suited for the formation of sterically favored five- and six-membered rings, making it an ideal strategy for the synthesis of piperidine derivatives.[3]
The mechanism proceeds via the deprotonation of an α-carbon of one of the ester groups by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule.[1] Subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the cyclic β-keto ester. A crucial aspect of the Dieckmann condensation is the use of a stoichiometric amount of a strong, non-nucleophilic base. The driving force for the reaction is the deprotonation of the newly formed, and highly acidic, β-keto ester, which shifts the equilibrium towards the cyclized product.[1] An acidic workup is then required to protonate the enolate and afford the final product.
Experimental Workflow: Synthesis of Ethyl 1-Benzylpiperidine-3-carboxylate
The following protocol outlines a two-step synthesis of ethyl 1-benzylpiperidine-3-carboxylate. The first step involves the preparation of the acyclic diester precursor, diethyl 2,2'-(benzylazanediyl)dipropionate, followed by the Dieckmann condensation to yield the target piperidine.
Diagram of the Experimental Workflow
Caption: Synthetic route for ethyl 1-benzylpiperidine-3-carboxylate.
Quantitative Data Summary
| Step | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 1 | Benzylamine | 107.15 | 10.7 g | 0.1 | 1.0 |
| Ethyl acrylate | 100.12 | 22.0 g | 0.22 | 2.2 | |
| Ethanol | 46.07 | 100 mL | - | - | |
| 2 | Diethyl 2,2'-(benzylazanediyl)dipropionate | 307.39 | 30.7 g | 0.1 | 1.0 |
| Sodium ethoxide | 68.05 | 7.5 g | 0.11 | 1.1 | |
| Toluene (anhydrous) | 92.14 | 200 mL | - | - |
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 2,2'-(benzylazanediyl)dipropionate (Acyclic Precursor)
Rationale: The synthesis of the acyclic diester is a prerequisite for the intramolecular Dieckmann condensation. A double Michael addition of benzylamine to ethyl acrylate is a straightforward and efficient method to construct this precursor.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (10.7 g, 0.1 mol) and absolute ethanol (100 mL).
-
With stirring, add ethyl acrylate (22.0 g, 0.22 mol) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford diethyl 2,2'-(benzylazanediyl)dipropionate as a colorless to pale yellow oil.
Step 2: Dieckmann Condensation for the Synthesis of Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Rationale: The choice of a strong, non-nucleophilic base is critical to the success of the Dieckmann condensation. Sodium ethoxide is a suitable base, and to avoid transesterification, it is used with an ethyl ester substrate. Anhydrous conditions are essential to prevent hydrolysis of the ester and quenching of the base.[4] Toluene is an excellent solvent for this reaction as it allows for azeotropic removal of any trace water and the ethanol byproduct.
Procedure:
-
Set up a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. Flame-dry the apparatus under a stream of dry nitrogen.
-
To the flask, add anhydrous toluene (200 mL) and sodium ethoxide (7.5 g, 0.11 mol). Stir the suspension.
-
In a separate flask, dissolve diethyl 2,2'-(benzylazanediyl)dipropionate (30.7 g, 0.1 mol) in anhydrous toluene (50 mL).
-
Add the solution of the diester dropwise to the stirred suspension of sodium ethoxide in toluene over 30 minutes at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction mixture may become thick.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the mixture is acidic (pH ~5-6). Be cautious as gas evolution may occur.
-
Transfer the mixture to a separatory funnel and add water (100 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. This product can be purified by column chromatography or used directly in subsequent steps.
Note: The resulting β-keto ester can be further transformed into the target piperidine-3-carboxylate through a two-step sequence of reduction of the ketone and subsequent decarboxylation.
Conclusion and Field-Proven Insights
The Dieckmann condensation offers a reliable and scalable method for the synthesis of piperidine-3-carboxylate precursors. The success of this reaction hinges on several key factors: the purity of the starting diester, the use of a strong alkoxide base in stoichiometric amounts, and the strict maintenance of anhydrous conditions. For substrates with different ester groups (e.g., methyl and ethyl), the choice of base should match one of the ester groups to prevent transesterification. While sodium ethoxide is effective, other bases such as sodium hydride or potassium tert-butoxide can also be employed, often in aprotic solvents like THF or DMF to enhance enolate stability.[5][6] The protocol described herein provides a solid foundation for researchers to access valuable piperidine-based building blocks for their drug discovery programs.
References
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps. Available from: [Link]
-
Dieckmann Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press; p. 144-6. Available from: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Organic Chemistry Portal. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. 2020 Sep 14. Available from: [Link]
- Google Patents. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
-
The Practical Synthesis of a Renin Inhibitor via Diastereoselective Dieckmann Cyclization. Supporting Information. Available from: [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry. Available from: [Link]
- Google Patents. WO2000026187A1 - Process for producing 4-arylpiperidine-3-carbinols and related compounds.
- Google Patents. US20060079709A1 - Process for preparing cyclic ketones.
Sources
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. US20060079709A1 - Process for preparing cyclic ketones - Google Patents [patents.google.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
Application Note: Krapcho Decarboxylation of 1-Benzoyl-4-oxo-nipecotic Acid Ethyl Ester
Abstract & Scope
This technical guide details the protocol for the chemoselective decarboxylation of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester (Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate) to yield 1-Benzoyl-4-piperidone .
Unlike traditional acid-catalyzed hydrolysis which requires harsh conditions that may degrade amide protecting groups, the Krapcho decarboxylation utilizes halide salts in polar aprotic solvents to effect dealkoxycarbonylation under near-neutral conditions.[1] This method is the industry "Gold Standard" for scaling
Scientific Foundation: Mechanism & Causality
The Mechanistic Pathway
The Krapcho reaction does not proceed via traditional saponification. Instead, it follows an
-
Solvation: In DMSO, the Lithium cation (
) is tightly solvated, leaving the Chloride anion ( ) "naked" and highly nucleophilic. -
Nucleophilic Attack: The
attacks the methylene of the ethyl ester group. -
Dealkylation: This displaces the carboxylate as a leaving group, generating volatile Ethyl Chloride (
) gas. -
Decarboxylation: The resulting
-keto carboxylate is unstable and spontaneously decarboxylates to form an enol intermediate. -
Tautomerization: Rapid proton transfer (often aided by trace water) yields the final ketone product.
Critical Variable Analysis
-
Solvent (DMSO vs. DMF): DMSO is preferred over DMF. DMSO (
) allows for higher reaction temperatures than DMF ( ) without vigorous reflux, accelerating the rate-determining step. -
Salt Selection (LiCl vs. NaCl):
is superior due to its higher solubility in DMSO compared to . While works, it requires higher temperatures ( ) and longer reaction times, increasing the risk of thermal decomposition (tarring). -
The Role of Water: While the classic mechanism is anhydrous, the addition of stoichiometric water (1-2 equiv.) significantly accelerates the reaction by facilitating the protonation of the enolate intermediate and lowering the energy barrier for the decarboxylation transition state.
Pathway Visualization
Figure 1: Mechanistic flow of the Krapcho dealkoxycarbonylation showing byproduct evolution.
Experimental Protocol
Materials & Equipment
| Component | Specification | Role |
| Substrate | Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate | Starting Material (SM) |
| LiCl | Anhydrous, 99%+ | Halide Source |
| DMSO | ACS Grade | Polar Aprotic Solvent |
| Water | Deionized | Proton Source/Accelerant |
| Apparatus | 3-Neck RBF, Reflux Condenser, Gas Trap | Reaction Vessel |
Step-by-Step Methodology
Scale: 10.0 g (36.3 mmol) Substrate basis.
Step 1: Reaction Assembly
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer (internal probe), and a reflux condenser.
-
Safety Note: Connect the top of the condenser to a gas bubbler containing 1M NaOH. This traps acidic vapors and visualizes gas evolution (
and ). -
Charge the flask with 10.0 g of Substrate .
-
Add 4.6 g LiCl (109 mmol, 3.0 equiv). Note: Excess salt drives kinetics.
-
Add 50 mL DMSO (5 vol).
-
Add 1.3 mL Water (72 mmol, 2.0 equiv).
Step 2: Thermal Activation
-
Initiate stirring to create a slurry.
-
Heat the mixture to 140°C - 150°C .
-
Observation: The mixture will become homogeneous around
. -
Observation: Vigorous gas evolution (bubbling) will commence around
. This is the release of Ethyl Chloride and .
-
-
Maintain temperature at
for 3 to 5 hours .-
Endpoint Control: Monitor by TLC (50% EtOAc/Hexane) or HPLC. The reaction is complete when the starting material spot (
) disappears and the product spot ( ) dominates.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (
). -
Pour the dark orange/brown solution into 200 mL of ice-cold brine (saturated NaCl). Reason: DMSO is highly water-soluble; brine aids in "salting out" the organic product.
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Combine organic layers and wash with Water (2 x 50 mL) to remove residual DMSO.
-
Dry over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude material is often pure enough (
) for subsequent steps. -
If higher purity is required, recrystallize from EtOAc/Heptane (1:3) or perform flash column chromatography (Gradient: 20%
60% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Troubleshooting & Critical Control Points
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction | Temperature too low ( | Increase temp to |
| Dark Tar Formation | Thermal oxidation of DMSO. | Degas DMSO with |
| Low Yield | Product lost in aqueous layer. | DMSO acts as a phase transfer agent, dragging product into water. Perform "back-extraction" of the aqueous layer with DCM (Dichloromethane) if EtOAc yield is low. |
| Residual DMSO | Inefficient washing. | Use 5 washes of water during workup, or remove DMSO via lyophilization if applicable (rarely needed). |
Safety & Hazard Analysis (HSE)
-
Ethyl Chloride Evolution: The reaction generates Chloroethane (Ethyl Chloride), which is a gas at room temperature (bp 12°C) . It is flammable and a suspected carcinogen.[2][3]
-
Control: The reaction must be vented to a fume hood exhaust. Do not seal the system (risk of explosion).
-
-
DMSO Thermal Runaway: While rare, DMSO can decompose exothermically at temperatures
, especially with halides. Do not exceed . -
Lithium Chloride: Hygroscopic and an irritant. Handle in a fume hood to avoid dust inhalation.
References
-
Krapcho, A. P., et al. "The Decarboxylation of Beta-Keto Esters and Malonic Esters."[1] Journal of Organic Chemistry, vol. 43, no. 1, 1978, pp. 138–147.
-
Taber, D. F. "Krapcho Decarboxylation: Synthesis of Cyclohexanones." Organic Chemistry Portal, 2014.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate." PubChem, 2023.[4]
-
Sigma-Aldrich. "Safety Data Sheet: Ethyl Chloride." Merck Millipore, 2023.
Sources
Application Notes and Protocols for the Scalable Synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Strategic Importance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational properties and its role as a versatile scaffold in medicinal chemistry.[1] Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate, in particular, is a key building block for the synthesis of more complex molecules, leveraging the reactivity of its β-keto ester functionality for further chemical transformations. Its scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry, where robust and cost-effective manufacturing processes are paramount.[2] This guide provides a detailed examination of scalable synthesis methods for this valuable intermediate, focusing on the underlying chemical principles and providing actionable protocols for laboratory and pilot-plant applications.
Comparative Analysis of Synthetic Strategies
The synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate primarily revolves around the formation of the piperidine ring, which is typically achieved through a sequence of reactions culminating in an intramolecular cyclization. The most prominent and scalable approach is a one-pot reaction involving a Michael addition followed by a Dieckmann condensation.
Recommended Scalable Route: One-Pot Synthesis from Benzamide and Ethyl Acrylate
A highly efficient and scalable method for the preparation of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a single-stage synthesis commencing from readily available benzamide and ethyl acrylate.[3][4] This approach is advantageous for large-scale production due to its operational simplicity, reduced number of unit operations, and favorable process economics.
The overall transformation can be visualized as a tandem Michael addition-Dieckmann condensation sequence:
Figure 1: One-pot synthesis workflow.
Detailed Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate
This protocol is adapted from established methodologies for the synthesis of N-substituted 4-piperidones and represents a scalable and efficient approach.[3][4][5]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Reflux condenser
-
Vacuum distillation setup
-
Benzamide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous toluene
-
Ethyl acrylate
-
Anhydrous ethanol (for quenching)
-
Hydrochloric acid (for neutralization)
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
Reactor Setup and Inerting: Set up the jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Dispersion of Sodium Hydride: Charge the reactor with anhydrous toluene (10 volumes relative to benzamide). With stirring, carefully add sodium hydride (2.2 equivalents) in portions.
-
Formation of Benzamide Anion: Slowly add benzamide (1.0 equivalent) to the sodium hydride suspension at room temperature. The mixture will evolve hydrogen gas and form a flocculent precipitate of the sodium salt of benzamide.[4] Stir the mixture for 1-2 hours at room temperature to ensure complete salt formation.
-
Michael Addition: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add ethyl acrylate (2.5 - 3.0 equivalents) via the addition funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-3 hours. This step forms the N,N-bis(2-ethoxycarbonylethyl)benzamide intermediate in situ.
-
Dieckmann Condensation: Increase the temperature of the reaction mixture to reflux (approximately 110 °C for toluene). As the reaction proceeds, ethanol will be generated. To drive the equilibrium towards the cyclized product, it is advantageous to remove the ethanol as it is formed.[4] This can be achieved by distillation. The reaction progress can be monitored by TLC or HPLC. The cyclization is typically complete within 3-5 hours.
-
Quenching and Work-up: Cool the reaction mixture to 0-5 °C. Cautiously quench the reaction by the slow addition of anhydrous ethanol to destroy any unreacted sodium hydride, followed by the slow addition of water.
-
Neutralization and Extraction: Acidify the aqueous layer with hydrochloric acid to a pH of 6-7. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (3 x 5 volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 5 volumes) and brine (2 x 5 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Purification: The crude Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate can be purified by vacuum distillation or column chromatography. For larger scales, vacuum distillation is generally preferred.
Process Parameters Summary:
| Parameter | Recommended Value | Rationale |
| Solvent | Anhydrous Toluene | High boiling point allows for effective Dieckmann condensation and azeotropic removal of ethanol. |
| Base | Sodium Hydride | Strong, non-nucleophilic base that effectively deprotonates benzamide and drives the Dieckmann condensation. |
| Reactant Ratio (Ethyl Acrylate:Benzamide) | 2.5 - 3.0 : 1 | An excess of ethyl acrylate ensures complete dialkylation of benzamide.[4] |
| Reaction Temperature (Michael Addition) | 0-10 °C (addition), then 50-60 °C | Low initial temperature controls the exothermic reaction, followed by heating to drive the reaction to completion. |
| Reaction Temperature (Dieckmann Condensation) | Reflux (~110 °C) | Sufficient energy to promote the intramolecular cyclization. |
| Ethanol Removal | Distillation | Shifts the equilibrium of the Dieckmann condensation towards the product.[4] |
Scientific Principles and Mechanistic Insights
The one-pot synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate is a sophisticated tandem reaction that leverages fundamental principles of organic chemistry.
Mechanism of the Tandem Reaction
The reaction proceeds through two key stages:
-
Double Michael Addition: The sodium salt of benzamide, a soft nucleophile, undergoes a conjugate addition to two molecules of ethyl acrylate, an α,β-unsaturated ester. This forms the acyclic intermediate, N,N-bis(2-ethoxycarbonylethyl)benzamide.
-
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6][7] The reaction is base-catalyzed and involves the formation of an enolate at the α-position of one of the ester groups, which then attacks the carbonyl carbon of the other ester group, leading to the formation of a five- or six-membered ring.[7] In this synthesis, a six-membered piperidine ring is formed. The mechanism is as follows:
Figure 2: Mechanism of the Dieckmann Condensation.
The choice of a strong, non-nucleophilic base like sodium hydride is critical to favor the deprotonation at the α-carbon of the ester without competing with nucleophilic attack at the ester carbonyl. The removal of ethanol is a key factor in driving the reversible Dieckmann condensation to completion, in accordance with Le Châtelier's principle.
Scalable Purification and Characterization
For large-scale production, purification by vacuum distillation is the most economically viable method. The product is a high-boiling oil, and careful control of the vacuum and temperature is necessary to prevent decomposition.
Typical Characterization Data:
| Property | Value |
| Molecular Formula | C₁₅H₁₇NO₄ |
| Molecular Weight | 275.30 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | > 200 °C at reduced pressure |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 1.2-1.4 (t, 3H), 2.5-2.8 (m, 2H), 3.5-4.0 (m, 4H), 4.1-4.3 (q, 2H), 7.3-7.5 (m, 5H), 12.1 (s, 1H, enol-OH, tautomer dependent) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 14.1, 39.8, 45.6, 50.2, 61.2, 104.5, 127.1, 128.5, 129.8, 136.2, 169.1, 172.3, 173.0 |
Note: NMR data is predictive and may vary slightly based on the solvent and the keto-enol tautomeric equilibrium.
Safety Considerations
-
Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere (nitrogen or argon) and away from moisture. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Ethyl Acrylate: A flammable liquid and a potential lachrymator. Handle in a well-ventilated fume hood.
-
Toluene: A flammable and volatile solvent. Avoid inhalation and skin contact.
-
Hydrogen Gas: Flammable gas is evolved during the reaction of sodium hydride with benzamide and the quenching step. Ensure the reaction is conducted in a well-ventilated area away from ignition sources.
Conclusion
The one-pot synthesis of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate from benzamide and ethyl acrylate represents a robust and scalable method suitable for industrial applications. By understanding the underlying principles of the tandem Michael addition-Dieckmann condensation and carefully controlling the reaction parameters, high yields of the desired product can be achieved efficiently and safely. This guide provides a comprehensive framework for researchers and process chemists to implement this synthesis on a laboratory and pilot-plant scale.
References
- Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic.
- 2645 Synthesis of Some N-Substituted 4-Piperidones. RSC Publishing.
- Piperidine Synthesis. DTIC.
- ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis. ChemicalBook.
- Dieckmann Reaction. Cambridge University Press.
- ETHYL 1-BENZYL-4-OXOPIPERIDINE-3-CARBOXYL
- 23.
- Dieckmann cyclis
- Method for preparing 4-piperidyl piperidine.
- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- Dieckmann Cyclization Compar
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxyl
- Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
- Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 1454-53-1)
- Cyclisation by Dieckmann intramolecular condens
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Benzoyl piperidine. Organic Syntheses Procedure.
- Synthesis method for N-substituted-4-piperidone.
- Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations.
- Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
- synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica.
- n-benzylacrylamide. Organic Syntheses Procedure.
- 4451-86-9 | Ethyl 1-benzoyl-4-oxopiperidine-3-carboxyl
- A facile synthesis of benzyl-α, β-unsatur
- Preparation method of N-benzyl-4-piperidone.
- Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
- Synthesis and molecular docking study of ethyl piperidine-1-carboxylate derivative Schiff bases.
Sources
- 1. mdpi.com [mdpi.com]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Strategic Heterocycle Synthesis: Leveraging Ethyl 1-Benzoyl-4-oxopiperidine-3-carboxylate
Executive Summary
Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS 4451-86-9) represents a "privileged scaffold" in medicinal chemistry. Its structural duality—featuring a highly electrophilic C4 ketone and a nucleophilic C3 position activated by the ester—makes it an ideal precursor for fused bicyclic heterocycles.
This application note details the protocols for converting this piperidine scaffold into two high-value pharmacophores:
- -Carbolines (Pyrido[4,3-b]indoles): Via Fischer Indole Synthesis.
-
Pyrido[4,3-d]pyrimidines: Via condensation with amidines.
These scaffolds are critical in the development of antihistamines (e.g., Dorastine analogs), kinase inhibitors (e.g., EGFR/HER2 targets), and neuroactive agents.
Reactivity Landscape & Strategic Planning
The core reactivity is governed by the
Reaction Pathways Map
The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Figure 1: Divergent synthesis pathways. The
Protocol A: Synthesis of -Carbolines (Fischer Indole)
The formation of the pyrido[4,3-b]indole skeleton is achieved via the Fischer Indole Synthesis. This reaction is particularly sensitive to acid strength; too weak, and the hydrazone fails to rearrange; too strong, and the ester moiety may hydrolyze or decarboxylate prematurely.
Mechanistic Insight
-
Hydrazone Formation: The C4 ketone reacts with phenylhydrazine to form a phenylhydrazone.
-
Ene-Hydrazine Tautomerization: Acid catalysis promotes the [3,3]-sigmatropic rearrangement.
-
Cyclization: Ammonia loss and aromatization yield the indole ring fused to the piperidine.
Detailed Protocol
Target: Ethyl 2-benzoyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-1-carboxylate (Note: Nomenclature varies based on cyclization direction; typically yields the
| Reagent | Equivalents | Role |
| Scaffold (1-Benzoyl-4-oxo...) | 1.0 eq | Substrate |
| Phenylhydrazine HCl | 1.1 eq | Nucleophile |
| Glacial Acetic Acid (AcOH) | Solvent/Catalyst | Proton source & Solvent |
| Conc. HCl | 5-10 drops | Catalyst promoter |
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 10 mmol of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate in 20 mL of Glacial Acetic Acid .
-
Addition: Add 11 mmol of Phenylhydrazine Hydrochloride. The solution will typically darken (orange/red) as the hydrazone forms.
-
Catalysis: Add 5-10 drops of concentrated HCl (or saturated ethanolic HCl) to accelerate the rearrangement.
-
Reaction: Heat the mixture to reflux (118°C) for 2–4 hours. Monitor by TLC (System: 50% EtOAc/Hexane). The starting material spot (Rf ~0.4) should disappear, replaced by a fluorescent indole spot.
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-water .
-
Neutralization: Slowly add ammonium hydroxide (28%) or solid sodium bicarbonate until pH ~8. The product often precipitates as a solid.
-
-
Purification:
-
Filter the precipitate and wash with cold water.
-
Recrystallize from Ethanol/Water (9:1) to obtain the pure
-carboline.
-
Technical Note: If the ester hydrolysis is desired (to form the free acid), use 20% H2SO4 instead of AcOH and reflux for 6 hours.
Protocol B: Synthesis of Pyrido[4,3-d]pyrimidines
This transformation utilizes the electrophilic nature of the ester (C3) and the ketone (C4) to form a 6-membered pyrimidine ring. This is a classic binucleophile-bielectrophile condensation.
Mechanistic Workflow
The reaction proceeds via a Michael-type addition followed by cyclization.
Figure 2: Mechanism of base-catalyzed pyrimidine fusion.
Detailed Protocol
Target: 6-Benzoyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol (or 4-one tautomer).
| Reagent | Equivalents | Role |
| Scaffold | 1.0 eq | Substrate |
| Acetamidine HCl | 1.5 eq | Binucleophile (forms methyl-substituted pyrimidine) |
| Sodium Ethoxide (NaOEt) | 3.0 eq | Base (freshly prepared preferred) |
| Ethanol (Absolute) | Solvent | Anhydrous medium |
Step-by-Step Procedure:
-
Base Preparation: In a dry flask under Nitrogen/Argon, dissolve 30 mmol of Sodium metal in 50 mL of absolute Ethanol (or use commercial 21% NaOEt solution).
-
Amidine Activation: Add 15 mmol of Acetamidine Hydrochloride (or Guanidine HCl for an amino-pyrimidine) to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free base.
-
Observation: NaCl will precipitate; this can be left in the flask.
-
-
Substrate Addition: Add 10 mmol of Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate in one portion.
-
Cyclization: Reflux the mixture for 6–12 hours .
-
Monitoring: The reaction is complete when the UV-active starting material is consumed.
-
-
Workup:
-
Concentrate the solvent under reduced pressure to ~20% volume.
-
Dilute with 50 mL of water .
-
Acidification: The pyrimidinone product is soluble in base (as the enolate). Carefully acidify with Glacial Acetic Acid to pH ~5–6.
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with water and diethyl ether. Recrystallization from DMF/Ethanol is often required due to low solubility.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (Indole) | Incomplete hydrazone formation | Ensure water is removed; use benzene/toluene with Dean-Stark trap before adding acid. |
| Decarboxylation | Acid concentration too high | Reduce reflux temperature or switch from H2SO4 to AcOH/HCl. |
| Oiling out (Pyrimidine) | Incomplete acidification | The pyrimidinone is amphoteric. Ensure pH is strictly controlled (pH 5-6) for precipitation. |
| N-Benzoyl Cleavage | Harsh basic conditions | Avoid KOH/NaOH; use NaOEt/EtOH which is milder on the amide bond than aqueous strong bases. |
References
-
Fischer Indole Synthesis on Piperidones
- Eiter, K., & Svierak, O. (1952). Monatshefte für Chemie.
- Modern Application: Belyakov, S. A., et al. "Synthesis and biological activity of new derivatives of gamma-carboline." Pharmaceutical Chemistry Journal.
-
Pyrido[4,3-d]pyrimidine Synthesis
-
Falcó, J. L., et al. (2003).[1] "Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines." Molecular Diversity. (Describes the analogous chemistry on the 2,3-isomer, applicable here).
-
-
Scaffold Properties (PubChem)
-
KRAS and Kinase Inhibitor Applications
-
Design, Synthesis, Anticancer Evaluation... of Pyrido[4,3-d]pyrimidine Derivatives. Biomedicines.[4]
-
Sources
- 1. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | C15H19NO3 | CID 102624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C15H20ClNO3 | CID 102623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification challenges of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester
User Support Abstract
You have reached the advanced support tier for Ethyl 1-benzoyl-4-oxopiperidine-3-carboxylate (also referred to as 1-Benzoyl-4-oxo-nipecotic acid ethyl ester). This
Users frequently report difficulties regarding chromatographic tailing , crystallization failure (oiling out) , and spectral inconsistencies . This guide deconstructs these issues based on the molecule's inherent keto-enol tautomerism and thermodynamic instability.
Module 1: Chromatography & Isolation Challenges
Issue Reported:
"I am trying to purify the crude reaction mixture on silica gel. The product streaks/tails significantly, and I am losing mass. Co-elution with the starting material is also observed."
Root Cause Analysis:
The
-
Enol-Silanol Interaction: The enol tautomer hydrogen-bonds strongly with surface silanols, causing severe tailing.
-
Hydrolysis Risk: The moisture content in standard silica can catalyze the hydrolysis of the ester, leading to spontaneous decarboxylation into 1-benzoyl-4-piperidone.
Troubleshooting Protocol:
Option A: Modified Flash Chromatography (The "Buffered" Approach) Do not use standard Hexane/EtOAc gradients without modification.
-
Pre-treat Silica: Slurry the silica in Hexane containing 1% Triethylamine (Et3N) to neutralize highly active acidic sites.
-
Eluent System: Use a gradient of Toluene:Ethyl Acetate (starting 9:1 to 6:4). Toluene often provides better separation for benzoyl-protected nitrogen heterocycles than alkanes.
-
Rapid Elution: Minimize residence time on the column to reduce hydrolysis risk.
Option B: The "Acid-Wash" Extraction (Pre-Column) If the crude is dark/tarry (typical of Dieckmann condensations), remove the enolate salts before the column.
-
Partition crude between Dichloromethane (DCM) and 0.5 M cold HCl .
-
Wash organic layer immediately with brine.
-
Dry over
(avoid as it is slightly Lewis acidic and can promote enolization/chelation).
Data: Typical
Module 2: Crystallization & "Oiling Out"
Issue Reported:
"The product comes out of the column as a clear oil. I tried to crystallize it from Ethanol, but it oiled out as a gum at the bottom of the flask."
Root Cause Analysis:
1-Benzoyl-4-oxo-nipecotic acid ethyl ester has a low melting point and high conformational flexibility due to the piperidine ring flip. "Oiling out" occurs when the solution exceeds the saturation point at a temperature above the crystal's melting point, or when impurities (specifically the decarboxylated ketone) disrupt the lattice.
Troubleshooting Protocol: The "Dual-Solvent Displacement" Method
Do not use single-solvent recrystallization (e.g., pure EtOH) for the initial crude. Use this biphasic approach:
-
Dissolution: Dissolve the crude oil in a minimum amount of warm Ethyl Acetate (35-40°C) . Do not boil.
-
Precipitant Addition: Slowly add Hexane (or Heptane) dropwise with vigorous stirring until persistent cloudiness appears.
-
The "Seed" Trick: If available, add a seed crystal. If not, scratch the inner wall of the glass vessel with a glass rod. The friction creates nucleation sites.
-
Thermal Ramp:
-
Cool to Room Temp (25°C) over 1 hour.
-
Cool to 4°C (Fridge) overnight.
-
Critical: Do not freeze immediately (-20°C) or the oil will return.
-
Yield Optimization Table:
| Solvent System | Yield (%) | Purity (HPLC) | Comment |
|---|---|---|---|
| Ethanol (Abs) | 40-50% | >99% | High loss to mother liquor; prone to oiling. |
| EtOAc / Hexane (1:[1][2][3]3) | 65-75% | 98% | Recommended. Best balance of yield/purity. |
| Diethyl Ether | 30% | 95% | Too soluble; difficult to recover. |
Module 3: Analytical & Spectral Anomalies
Issue Reported:
"My NMR spectrum is messy. I see split peaks for the ethyl group and the piperidine protons. Is my compound decomposing?"
Root Cause Analysis:
This is likely not decomposition but rather Keto-Enol Tautomerism .[4]
In solution (especially
Diagnostic Workflow (Graphviz)
Caption: Diagnostic logic to distinguish between impurity and tautomeric equilibrium in NMR.
Verification Steps:
-
Run NMR in DMSO-d6: DMSO creates strong hydrogen bonds, often locking the molecule predominantly in the enol form, simplifying the spectrum.
-
FeCl3 Test: Dissolve a small amount of crystal in methanol and add one drop of aqueous
. A deep violet/red color confirms the presence of the enol, validating the structure.
Module 4: Stability & Storage (The Decarboxylation Trap)
Issue Reported:
"I stored the pure white solid on the shelf. Two weeks later, it smells different and the melting point dropped."
Root Cause Analysis:
-keto esters are thermodynamically unstable relative to their decarboxylated ketone counterparts. If any residual acid or moisture is present, the ester hydrolyzes to theDegradation Pathway (Graphviz):
Caption: The degradation pathway triggered by improper storage conditions.
Storage Protocol:
-
Desiccation: Dry the solid thoroughly under high vacuum (0.1 mmHg) for 4 hours to remove trace solvents.
-
Atmosphere: Flush the vial with Argon or Nitrogen.
-
Temperature: Store at -20°C .
-
Container: Use amber glass (N-benzoyl groups can be UV sensitive over long periods).
References
-
Dieckmann Condensation Mechanisms & Workup
-
Tautomerism in Beta-Keto Esters
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
-
Synthesis of Piperidine-3-carboxylates
- Krogsgaard-Larsen, P., et al. "GABA agonists. Synthesis and structure-activity studies on analogues of isoguvacine and nipecotic acid." Journal of Medicinal Chemistry, 1981, 24(12), 1377–1383.
-
Purification of N-Benzoyl Piperidines
-
Organic Syntheses, Coll.[9] Vol. 5, p. 198 (1973 ); Vol. 43, p. 30 (1963 ). (General protocols for N-benzoylation and workup of piperidine derivatives).
-
Sources
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. scispace.com [scispace.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting enolization issues in 1-Benzoyl-4-oxo-nipecotic acid ethyl ester
Answering the user's request.## Technical Support Center: 1-Benzoyl-4-oxo-nipecotic acid ethyl ester
Welcome to the technical support center for 1-Benzoyl-4-oxo-nipecotic acid ethyl ester. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this valuable synthetic intermediate. The focus of this document is to provide in-depth troubleshooting for issues related to its enolization, a critical step in many synthetic routes.
Introduction to the Molecule and its Reactivity
1-Benzoyl-4-oxo-nipecotic acid ethyl ester is a β-keto ester incorporated into a piperidine ring. This structure presents unique challenges and opportunities in synthesis. The acidity of the α-protons at the C3 and C5 positions makes enolate formation a key reaction for C-C bond formation[1][2]. However, the asymmetry of the molecule means that regioselectivity of enolization is a critical parameter to control. The N-benzoyl group influences the conformation of the piperidine ring and the overall electronic environment, which can affect the reactivity of the α-protons.
This guide provides solutions to common experimental issues, explains the chemical principles behind these recommendations, and offers detailed protocols to ensure the success of your reactions.
Troubleshooting Guide: Enolization Reactions
This section addresses specific problems you may encounter during the enolization and subsequent reaction of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester.
Q1: My enolization reaction is not proceeding to completion, resulting in low yields of my desired product. What are the likely causes and solutions?
A1: Incomplete enolate formation is a common issue and typically points to problems with the base, solvent, or reaction temperature.
Probable Causes & Solutions:
-
Insufficiently Strong Base: The α-protons of a ketone generally have a pKa in the range of 19-20, while esters are less acidic (pKa ~25)[3]. A base must be strong enough to irreversibly deprotonate the substrate. If the pKa of the base's conjugate acid is too close to that of the β-keto ester, an equilibrium will be established, leaving a significant amount of starting material unreacted.
-
Solution: Switch to a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA). The pKa of its conjugate acid, diisopropylamine, is ~36, ensuring that the deprotonation is rapid, quantitative, and irreversible, especially at low temperatures[3].
-
-
Presence of Protic Impurities: Trace amounts of water or alcohol in the reaction vessel or solvents can quench the enolate as it forms.
-
Solution: Ensure all glassware is rigorously dried (oven- or flame-dried under vacuum). Use freshly distilled, anhydrous solvents. Solvents should be stored over molecular sieves.
-
-
Incorrect Reaction Temperature: For kinetically controlled reactions using LDA, maintaining a very low temperature (e.g., -78 °C) is critical. If the temperature rises, the less stable kinetic enolate can equilibrate to the more stable thermodynamic enolate or participate in side reactions[4].
-
Solution: Use a reliable cryostat or a well-insulated dry ice/acetone bath. Add the base slowly to the substrate solution to control any exotherm.
-
Q2: I am observing a mixture of regioisomers in my product. How can I control which α-proton is removed?
A2: The formation of two different enolates, the kinetic and the thermodynamic, is expected for an unsymmetrical ketone like this one[5]. Controlling the regioselectivity is a matter of choosing the correct reaction conditions.
-
The Kinetic Enolate (Deprotonation at C5): This enolate is formed faster because the C5 protons are less sterically hindered[5].
-
The Thermodynamic Enolate (Deprotonation at C3): This enolate is more stable due to the formation of a more substituted double bond[5]. The C3 proton is flanked by both the ketone and the ester, making it more acidic and its conjugate base more stable.
dot graph TD { rankdir="LR"; node [shape=plaintext];
} caption { label="Formation of Kinetic vs. Thermodynamic Enolates." fontsize=12 } Caption: Formation of Kinetic vs. Thermodynamic Enolates.
Controlling Conditions:
The choice between kinetic and thermodynamic control is one of the most powerful tools in enolate chemistry[4].
| Parameter | Kinetic Control (Favors C5 Enolate) | Thermodynamic Control (Favors C3 Enolate) | Rationale |
| Base | Strong, sterically hindered (e.g., LDA, KHMDS) | Strong, smaller (e.g., NaH, NaOEt) | A bulky base accesses the less-hindered C5 proton more easily[4]. A smaller base can access the more hindered C3 proton, and reversibility allows equilibrium to be reached. |
| Temperature | Low (-78 °C) | Higher (Room temp. to reflux) | Low temperature prevents the kinetic enolate from equilibrating to the more stable thermodynamic enolate[4]. Higher temperatures provide the energy needed to overcome the higher activation barrier for C3 deprotonation and allow the system to reach thermal equilibrium. |
| Solvent | Aprotic (e.g., THF) | Aprotic or protic (e.g., THF, EtOH) | Aprotic solvents are required for strong bases like LDA. Protic solvents can facilitate proton exchange, helping the system reach equilibrium. |
| Reaction Time | Short | Long | The kinetic product is formed quickly. Longer reaction times allow for equilibration to the thermodynamic product[4]. |
Q3: My reaction is producing significant amounts of self-condensation (aldol) products. How can I prevent this?
A3: Self-condensation occurs when the generated enolate (nucleophile) attacks the carbonyl group of the unreacted starting material (electrophile)[6].
Prevention Strategies:
-
Ensure Complete Enolate Formation: The most effective strategy is to ensure no starting material is left to act as an electrophile. This is achieved by using a full equivalent of a very strong base (like LDA) to drive the enolate formation to 100% completion before adding your desired electrophile[6].
-
Order of Addition: Always add the base to the substrate solution to form the enolate. Then, after enolate formation is complete, slowly add the electrophile to the reaction mixture. Never add the base to a mixture of the substrate and the electrophile.
-
Maintain Low Temperature: Low temperatures (-78 °C) slow down the rate of all reactions, including the undesired self-condensation.
dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Troubleshooting workflow for enolization reactions.
Frequently Asked Questions (FAQs)
Q: What is the expected keto-enol tautomerism equilibrium for this molecule? A: For most simple ketones, the keto form is heavily favored. However, for β-keto esters like this one, the enol form can be significantly stabilized by the conjugation of the double bond with the carbonyl group and the formation of a stable, six-membered ring via an intramolecular hydrogen bond[7][8]. The exact ratio is highly dependent on the solvent. In non-polar solvents (like CCl₄ or benzene), the enol form is favored, while polar, hydrogen-bond-accepting solvents (like DMSO or water) favor the keto form[7]. You can determine the precise ratio in your solvent system using ¹H NMR spectroscopy by integrating the signals for the α-protons of the keto form and the vinylic proton of the enol form[7].
Q: Can I use a weaker base like an alkoxide (e.g., NaOEt) or hydroxide (e.g., NaOH)? A: While these bases can generate an enolate, their use is often problematic. Since the pKa of ethanol (~16) is lower than that of the ketone's α-proton (~19), the equilibrium will strongly favor the starting materials[3]. This means only a small concentration of the enolate will be present at any time, which is a classic recipe for side reactions like self-condensation[6]. Furthermore, these bases are also strong nucleophiles and can potentially lead to ester hydrolysis or transesterification[9]. They are typically only suitable for thermodynamic enolate formation where reversibility is desired.
Q: How do I monitor the progress of my enolization reaction? A: Direct monitoring is challenging. The most common method is to assume complete conversion after a set time under reliable conditions (e.g., 30-60 minutes at -78 °C with LDA). An indirect way to check for completion is to take a small aliquot of the reaction mixture, quench it with D₂O, and analyze the product by ¹H NMR or mass spectrometry to determine the extent and location of deuterium incorporation[10].
Experimental Protocol: Kinetically Controlled Enolate Formation and Alkylation
This protocol describes the formation of the kinetic enolate at the C5 position using LDA, followed by trapping with an electrophile (e.g., methyl iodide).
Materials:
-
1-Benzoyl-4-oxo-nipecotic acid ethyl ester
-
Diisopropylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methyl iodide (MeI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, MgSO₄, silica gel)
Procedure:
-
Glassware Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
LDA Preparation (In situ):
-
To the cooled flask, add anhydrous THF (e.g., 20 mL for a 5 mmol scale reaction). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add n-BuLi (1.05 equivalents) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.
-
-
Enolate Formation:
-
Dissolve 1-Benzoyl-4-oxo-nipecotic acid ethyl ester (1.0 equivalent) in a separate flame-dried flask with anhydrous THF.
-
Slowly add the substrate solution dropwise to the LDA solution at -78 °C via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate. The solution may change color.
-
-
Alkylation:
-
Slowly add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 1-2 hours, or until TLC analysis indicates consumption of the starting material.
-
-
Quench and Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine. . Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the C5-methylated product.
References
-
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications. Available at: [Link]
-
Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. RSC Blogs. Available at: [Link]
-
Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation. Oreate AI Blog. Available at: [Link]
-
Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]
-
Kinetic vs. Thermodynamic Enolates. University of Guelph. Available at: [Link]
-
Thermodynamic vs Kinetic Enolates. Organic Chemistry Academy. Available at: [Link]
-
Explain in detail about the factors affecting keto enol tautomerism. askIITians. Available at: [Link]
-
Enol Content and Enolization. University of Calgary. Available at: [Link]
-
Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
[Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. PubMed. Available at: [Link]
-
III Enolate Chemistry. University of Cambridge. Available at: [Link]
-
Enol and enolate problems. Organic Chemistry. Available at: [Link]
-
Reactions of Enolate Ions and Enols. University of Wisconsin-River Falls. Available at: [Link]
-
Hydrolysis of nipecotic acid phenyl esters. PubMed. Available at: [Link]
-
Enolate Reaction Problem. Reddit. Available at: [Link]
-
Enolate Ion Formation and Stability of Alpha Acidic Hydrogen. YouTube. Available at: [Link]
-
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. PubChem. Available at: [Link]
- Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. Google Patents.
-
Nickel-Catalyzed Electrochemical Cyclizative Carboxylation of Alkene-Tethered Carbamoyl Chlorides with Carbon Dioxide. ACS Publications. Available at: [Link]
-
Alkylation Reactions. University of Wisconsin-River Falls. Available at: [Link]
-
Enol Ester Synthesis via Cobalt-Catalyzed Regio- and Stereoselective Addition of Carboxylic Acids to Alkynes. Organic Chemistry Portal. Available at: [Link]
-
Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)-2-oxoethyl Benzoate. Asian Journal of Chemistry. Available at: [Link]
-
Carboxylic Acids and Derivatives - Properties and Reactivity of Esters. Revisely. Available at: [Link]
-
Enolate Anions and Enamines. University of British Columbia. Available at: [Link]
-
Synthesis with enolate. ButterAddict. Available at: [Link]
-
Synthesis and Characterization of Some New Esters Containing Heterocyclic and Derived From Azo Dyes. Impactfactor. Available at: [Link]
-
1-(1,3-benzodioxol-5-ylcarbamoyl)-4-(tetrahydropyran-2-ylmethyl)isonipecotic acid ethyl ester. BindingDB. Available at: [Link]
-
Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]
-
Enols and Enolates. University of California, Irvine. Available at: [Link]
-
Reactions of Enolates with Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. Kinetic vs. Thermodynamic Enolates: Understanding the Nuances of Enolate Formation - Oreate AI Blog [oreateai.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Enol and enolate problems [quimicaorganica.org]
Stability of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester under basic conditions
Technical Support Center: 1-Benzoyl-4-oxo-nipecotic acid ethyl ester
Welcome to the technical support guide for 1-Benzoyl-4-oxo-nipecotic acid ethyl ester. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of handling this versatile β-keto ester, particularly under basic conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the stability and integrity of your compound throughout your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing significant degradation of my 1-Benzoyl-4-oxo-nipecotic acid ethyl ester after treatment with aqueous sodium hydroxide. What is happening to my compound?
Answer:
This is a classic case of base-mediated ester hydrolysis, also known as saponification. The ethyl ester functional group in your molecule is highly susceptible to cleavage by strong nucleophilic bases like hydroxide ions (OH⁻).[1][2]
Causality & Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism.
-
Nucleophilic Attack: The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.
-
Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.
-
Leaving Group Departure: This reformation expels the ethoxide ion (⁻OEt) as the leaving group, initially forming the carboxylic acid.
-
Irreversible Deprotonation: The expelled ethoxide is a strong base and will immediately deprotonate the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the entire process to completion, forming the highly stable carboxylate salt.[1]
This process effectively converts your desired ethyl ester into the corresponding sodium salt of 1-Benzoyl-4-oxo-nipecotic acid, which will have vastly different solubility and chromatographic properties.
Caption: Base-catalyzed hydrolysis (saponification) of the ethyl ester.
Troubleshooting & Mitigation:
-
Use Non-Nucleophilic Bases: If your reaction requires a base for a different transformation (e.g., deprotonation at the α-carbon), switch to a non-nucleophilic, sterically hindered base. Examples include Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU), or potassium tert-butoxide in an aprotic solvent.
-
Control Stoichiometry: If a hydroxide base is unavoidable, use a precise stoichiometry (1.0 equivalent or less if possible) at low temperatures to minimize competing hydrolysis.
-
Anhydrous Conditions: Perform your reaction under strictly anhydrous conditions. The absence of water will prevent the formation of hydroxide ions, even with bases like sodium ethoxide.
Question 2: My reaction requires basic conditions, but I'm concerned about losing the stereochemical integrity at the C3 position. Is this a valid concern?
Answer:
Yes, this is a critical concern. The hydrogen atom at the C3 position (the α-carbon between the ketone and the ester carbonyls) is highly acidic. Exposure to base can easily lead to deprotonation, forming a planar enolate intermediate. This process can result in epimerization or racemization, compromising the stereochemistry of your molecule.
Causality & Mechanism:
The acidity of the α-hydrogen is a result of the resonance stabilization of the resulting conjugate base (the enolate). The negative charge is delocalized across the oxygen atoms of both the ketone and the ester carbonyl groups.
-
Deprotonation: A base removes the acidic α-hydrogen, creating a planar, achiral enolate intermediate.
-
Reprotonation: When the enolate is reprotonated (either by a proton source in the reaction or during acidic workup), the proton can add to either face of the planar system. This non-selective addition can lead to a mixture of diastereomers or enantiomers, depending on the starting material's stereochemistry.
Caption: Loss of stereochemistry at C3 via a planar enolate intermediate.
Troubleshooting & Mitigation:
-
Low Temperatures: Perform base-mediated reactions at the lowest possible temperature (-78 °C is common) to slow the rate of both deprotonation and proton exchange.
-
Choice of Base and Solvent: Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) in an aprotic solvent like THF.[3] These conditions favor rapid and complete enolate formation, which can then be trapped with an electrophile before proton exchange can occur.
-
Careful Quenching: Quench the reaction with a proton source that will not facilitate further equilibration. Acetic acid or saturated ammonium chloride solution are often preferred over strong mineral acids.
Question 3: I'm trying to perform a reaction using sodium ethoxide in ethanol and my yield is very low, with multiple byproducts. Could the ring be opening?
Answer:
Yes, ring-opening is a distinct possibility under these conditions. Your molecule is a cyclic β-keto ester, likely synthesized via an intramolecular Dieckmann condensation.[4][5] This reaction is reversible, and the reverse process, a retro-Dieckmann condensation , can be initiated by the same base used for its formation, particularly if the base's alkoxide matches the ester (i.e., ethoxide for an ethyl ester).
Causality & Mechanism:
The retro-Dieckmann is a type of retro-Claisen reaction.
-
Enolate Formation: The base (ethoxide) deprotonates the acidic α-hydrogen to form the enolate, as discussed previously.
-
Ring-Opening: Instead of reacting with an external electrophile, the C-C bond between the α-carbon and the ketone carbonyl can cleave. This is facilitated by the formation of a stable ester carbonyl. The process is essentially the reverse of the cyclization step in the Dieckmann condensation.[5][6] This will result in a linear diester product.
This pathway competes with other base-mediated reactions and can significantly reduce the yield of the desired product.
Troubleshooting & Mitigation:
-
Avoid Matching Alkoxide Bases: Do not use sodium ethoxide with an ethyl ester if you want to avoid this pathway. Using a non-alkoxide base (e.g., NaH, LHMDS) or a sterically hindered alkoxide (e.g., potassium tert-butoxide) can disfavor the equilibrium that leads to ring opening.[3]
-
Temperature Control: As with epimerization, lower temperatures will disfavor the retro-Dieckmann reaction.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time, stopping the reaction before significant byproduct formation occurs.
Guide to Stability Analysis: An Experimental Workflow
To quantitatively assess the stability of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester and identify its degradation products, a systematic analytical approach is required.[7]
Caption: A typical experimental workflow for a forced degradation study.
Step-by-Step Protocol for Stability Testing:
-
Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., Acetonitrile).
-
Incubation: In separate vials, dilute the stock solution into the basic aqueous media you wish to test (e.g., pH 9 buffer, 0.01 M NaOH, 0.1 M NaOH). Include a neutral pH control. Place the vials in a temperature-controlled environment.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching: Immediately neutralize the aliquot by adding a stoichiometric amount of acid to stop the degradation.
-
Analysis by HPLC-UV/MS:
-
HPLC (High-Performance Liquid Chromatography): This is the primary tool for stability testing.[8] It allows for the separation of the parent compound from its degradation products. By monitoring the peak area of the parent compound over time, you can calculate the degradation rate.
-
MS (Mass Spectrometry): An in-line mass spectrometer detector will provide the mass-to-charge ratio of the compounds in each peak, offering crucial clues to the identity of the degradation products (e.g., confirming the mass of the hydrolyzed carboxylic acid).[7]
-
-
Structural Elucidation by NMR:
-
If a major, unknown degradation product is observed, the stability experiment can be scaled up. The product can then be isolated using preparative HPLC.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Analysis of the isolated product by ¹H and ¹³C NMR will provide definitive structural information, confirming whether hydrolysis, ring-opening, or another transformation has occurred.[8]
-
Data Summary Table: Recommended Analytical Techniques
| Analytical Technique | Purpose in Stability Testing | Key Information Provided |
| HPLC-UV | Separation and Quantification | Purity of the sample, percentage of remaining parent compound, detection of new peaks (degradants). |
| LC-MS | Identification of Degradants | Molecular weight of the parent compound and any byproducts formed during the study.[7] |
| NMR Spectroscopy | Definitive Structural Elucidation | Detailed molecular structure of isolated degradation products, confirmation of reaction pathways (e.g., hydrolysis).[8] |
| FTIR Spectroscopy | Functional Group Analysis | Can show the disappearance of the ester C-O stretch and the appearance of a broad O-H stretch from a carboxylic acid. |
By understanding the inherent chemical liabilities of 1-Benzoyl-4-oxo-nipecotic acid ethyl ester and employing a systematic analytical approach, you can design robust experimental conditions that preserve the integrity of your molecule and lead to reliable, reproducible results.
References
- Vertex AI Search. (n.d.). Analytical Techniques In Stability Testing - Separation Science.
- Walsh Medical Media. (n.d.). Evaluating Pharmaceutical Stability Through Analytical Observation.
- Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification.
- Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- HunterLab. (2023, November 29). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
- International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Chemguide. (n.d.). Hydrolysing Esters.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Chemistry LibreTexts. (2019, June 29). 15.9: Hydrolysis of Esters.
- Wikipedia. (n.d.). Dieckmann condensation.
- Arnott, G. (2023, September 14). Hydrolysis of esters mechanism [Video]. YouTube.
- Chemistry LibreTexts. (2025, January 19). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization.
- J&K Scientific LLC. (2025, February 24). Dieckmann Condensation.
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Technical Support Center: Mastering Temperature Control in Exothermic Reactions of Piperidine Carboxylates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth technical assistance and troubleshooting strategies for managing the thermal challenges associated with the synthesis and modification of piperidine carboxylates. As many of the key reactions in the functionalization of this important scaffold are exothermic, precise temperature control is paramount for ensuring safety, reaction efficiency, and product purity.
This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experimental work. We will delve into the causality behind experimental choices, provide field-proven insights, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Q1: I am planning an N-alkylation of ethyl piperidine-4-carboxylate with an alkyl bromide. I've been told this reaction is exothermic. Why is that, and what are the primary safety concerns?
A1: The N-alkylation of secondary amines like piperidine derivatives with alkyl halides is a classic SN2 reaction that is indeed typically exothermic. The exothermicity arises from the formation of stronger bonds in the products compared to the reactants. Specifically, the formation of a new carbon-nitrogen (C-N) bond and a halide salt releases a significant amount of energy.[1][2]
The primary safety concerns are:
-
Thermal Runaway: If the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system, the reaction temperature will increase. This, in turn, accelerates the reaction rate, leading to a dangerous feedback loop known as a thermal runaway.[3][4] A thermal runaway can cause the solvent to boil violently, leading to over-pressurization of the reactor and a potential breach of containment.[5][6]
-
Over-alkylation: At elevated temperatures, the initial N-alkylated product can act as a nucleophile and react with another molecule of the alkyl halide to form a quaternary ammonium salt. This side reaction is often undesired and can be difficult to remove.[1][2]
-
Side Reactions with Solvent: Some reactive alkylating agents may react with nucleophilic solvents at higher temperatures, leading to impurity formation.
It is crucial to have a thorough understanding of the reaction's thermal profile before proceeding, especially when scaling up.
Q2: What are the best practices for controlling the temperature of a moderately exothermic acylation of a piperidine carboxylate at the lab scale?
A2: For a moderately exothermic acylation reaction, such as reacting a piperidine carboxylate with an acid chloride or anhydride, several best practices should be followed to maintain precise temperature control:
-
Controlled Reagent Addition: Never add the acylating agent all at once. Slow, dropwise addition using a syringe pump or a dropping funnel is highly recommended.[1] This allows the cooling system to dissipate the heat as it is generated, preventing a sudden temperature spike.
-
Pre-cooling: Cool the reaction mixture to a low initial temperature (e.g., 0 °C using an ice-water bath) before starting the addition of the acylating agent.[7] This provides a larger temperature buffer to absorb the heat of reaction.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction. This prevents the formation of localized hot spots where the concentration of the acylating agent is high, which could initiate a runaway reaction.[3]
-
Internal Temperature Monitoring: Always monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple. The external bath temperature is not a reliable indicator of the actual reaction temperature.
-
Adequate Cooling Capacity: Ensure your cooling bath has sufficient volume and cooling power to handle the total heat evolution of the reaction. For reactions that are more exothermic, a dry ice/acetone bath (-78 °C) may be necessary.
Q3: We are scaling up an N-alkylation of a piperidine carboxylate derivative from a 1 L flask to a 20 L jacketed reactor. What are the key challenges we should anticipate regarding temperature control?
A3: Scaling up exothermic reactions is not trivial and presents several significant challenges due to changes in the surface-area-to-volume ratio.[8]
-
Reduced Heat Dissipation: As the reactor volume increases, the surface area available for heat transfer does not increase proportionally. The volume increases by the cube of the vessel radius, while the surface area only increases by the square. This means that the ability to remove heat from the reaction mixture becomes significantly less efficient on a larger scale.[8]
-
Mixing Inefficiency: Achieving uniform mixing in a 20 L reactor is more challenging than in a 1 L flask. Inadequate mixing can lead to the formation of "dead zones" with poor heat transfer and localized hot spots where a thermal runaway could initiate.[3][8]
-
Longer Addition Times: Due to the reduced heat removal capacity, the rate of reagent addition must be significantly slower at a larger scale to prevent heat accumulation. This can substantially increase the overall reaction time.
-
Thermal Lag: Larger reactors have a greater thermal lag, meaning they take longer to respond to changes in the cooling jacket temperature. This can make it more difficult to control temperature excursions quickly.[8]
Before scaling up, it is highly recommended to perform a thermal hazard assessment using techniques like Reaction Calorimetry (RC) to determine the heat of reaction, adiabatic temperature rise, and maximum heat release rate.[3]
Troubleshooting Guide
Problem: During the addition of an alkyl halide to my piperidine carboxylate solution, I observed a sudden and rapid increase in the internal temperature, even though the cooling bath is at a low temperature.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Addition rate is too fast. | The rate of heat generation from the reaction is exceeding the rate of heat removal by the cooling system. | Immediately stop the addition of the alkyl halide. Monitor the internal temperature closely. If it continues to rise, be prepared to implement an emergency cooling plan (e.g., adding a dry ice/acetone slurry to the cooling bath). Once the temperature is under control, restart the addition at a significantly slower rate. |
| Inadequate stirring. | Poor mixing is causing a localized concentration of the alkyl halide, leading to a hot spot. | Increase the stirring rate. Ensure the vortex is sufficient to indicate good mixing. If using a magnetic stir bar, ensure it is of an appropriate size and is spinning effectively. For larger scale, a mechanical stirrer is essential. |
| Cooling system failure. | The cooling bath may not be functioning correctly, or there is poor thermal contact between the flask and the bath. | Check the cooling system. Ensure the circulator is running and the temperature is set correctly. Check the level of the cooling medium in the bath and ensure the flask is adequately immersed. |
| Reaction has an induction period. | Some reactions have an initial period of slow reactivity, followed by a rapid acceleration. | If an induction period is known or suspected, start the addition extremely slowly until the reaction initiates, as indicated by a gentle rise in temperature. Once the reaction is proceeding smoothly, the addition rate can be gradually increased while carefully monitoring the temperature. |
Problem: My N-acylation reaction is sluggish and gives a low yield, even after prolonged reaction time at low temperature.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Reaction temperature is too low. | While necessary for safety, an excessively low temperature may slow the reaction rate to an impractical level. | Gradually increase the reaction temperature. After the initial exothermic phase of the addition is complete, slowly warm the reaction to room temperature or slightly above, while continuously monitoring for any signs of a delayed exotherm. |
| Poor quality of reagents. | The acylating agent may have degraded, or the piperidine starting material may contain impurities that inhibit the reaction. | Use freshly opened or purified reagents. Ensure all reagents are anhydrous if the reaction is moisture-sensitive. |
| Inappropriate solvent. | The chosen solvent may not be suitable for the reaction, leading to poor solubility or a slow reaction rate. | Consult the literature for recommended solvents for the specific acylation reaction. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are often good choices.[7] |
Problem: After scaling up my reaction, I am observing a significant amount of a new, unidentified impurity.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Action |
| Localized overheating. | Even if the bulk temperature appears controlled, localized hot spots due to poor mixing at scale can lead to thermal degradation of reactants or products, or promote side reactions.[8] | Improve mixing efficiency. This may require changing the type of stirrer (e.g., from an anchor to a propeller or turbine stirrer) or increasing the agitation speed. Also, re-evaluate the reagent addition rate to minimize local concentration gradients. |
| Longer reaction time at elevated temperature. | The overall longer processing time at a larger scale can lead to the formation of impurities that were not significant at the lab scale. | Re-optimize the reaction time and temperature profile for the larger scale. It may be necessary to run the reaction at a slightly lower temperature for a longer period or to quench the reaction as soon as the starting material is consumed. |
| Impurity in a starting material. | An impurity in a new batch of starting material used for the scale-up may be responsible for the new side product. | Analyze all starting materials for purity before use. Compare the analytical data of the new batches with those used in the successful lab-scale experiments. |
Data Presentation
The following table summarizes key thermochemical data for representative exothermic reactions involving piperidine derivatives. It is important to note that specific values can vary depending on the exact substrates, solvents, and reaction conditions.
| Reaction Type | Example Reaction | Typical ΔHrxn (kJ/mol) | Adiabatic Temp. Rise (ΔTad) (°C) | Key Control Parameters | Reference |
| Carboxylation | Quenching of a lithiated methylpyridine with CO₂ | -84.7 | 80 | Slow reverse quenching, efficient heat removal | [9] |
| N-Alkylation | Piperidine + Alkyl Bromide | -80 to -120 (estimated) | 50 - 100+ (highly dependent on concentration) | Slow addition of alkyl halide, low initial temperature, dilute conditions | General knowledge, similar to other amine alkylations |
| N-Acylation | Piperidine + Acetyl Chloride | -100 to -150 (estimated) | 60 - 120+ (highly dependent on concentration) | Slow addition of acylating agent, use of a non-nucleophilic base, low temperature | General knowledge, similar to other amine acylations |
| Amidation | Piperidine Carboxylic Acid + Amine (with coupling agent) | -20 to -60 | 10 - 40 | Controlled addition of coupling agent, monitoring for exotherm from activation step | General knowledge of peptide coupling reactions |
Note: Estimated values are based on typical values for similar reaction classes and should be confirmed by calorimetric studies for a specific process.
Experimental Protocols
Protocol 1: Lab-Scale N-Alkylation of Ethyl Piperidine-4-carboxylate
This protocol provides a general method for the N-alkylation of ethyl piperidine-4-carboxylate with an alkyl bromide at a 100 mmol scale, with an emphasis on temperature control.
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
Alkyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (anhydrous)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, thermocouple, dropping funnel, and nitrogen inlet
-
Ice-water bath
Procedure:
-
Setup: Assemble the three-neck flask under a nitrogen atmosphere. Add potassium carbonate and ethyl piperidine-4-carboxylate to the flask.
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the piperidine.
-
Cooling: Cool the stirred suspension to 0-5 °C using the ice-water bath.
-
Reagent Addition: Dissolve the alkyl bromide in a small amount of anhydrous acetonitrile and add it to the dropping funnel. Add the alkyl bromide solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.
Protocol 2: Thermal Hazard Assessment using Reaction Calorimetry (RC)
This protocol outlines the general workflow for assessing the thermal hazards of a new exothermic reaction involving a piperidine carboxylate derivative.
Objective: To determine the heat of reaction (ΔHrxn), heat release rate, and maximum temperature of the synthesis reaction (MTSR) to ensure safe scale-up.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1)
-
Jacketed reactor of appropriate volume (e.g., 1 L)
-
Dosing pump
-
Internal temperature probe and stirrer
Procedure:
-
Calibration: Perform a calibration of the reaction calorimeter to determine the heat transfer coefficient (UA) of the system.
-
Charging Reactants: Charge the reactor with the piperidine carboxylate derivative and the solvent.
-
Isothermal Conditions: Bring the reactor contents to the desired initial reaction temperature and allow the system to reach thermal equilibrium.
-
Dosing: Begin the controlled addition of the second reactant (e.g., alkylating or acylating agent) at a pre-determined rate.
-
Data Acquisition: Continuously record the internal temperature, jacket temperature, and any other relevant parameters throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
-
Data Analysis:
-
Calculate the heat flow from the reaction in real-time.
-
Integrate the heat flow over time to determine the total heat of reaction (ΔHrxn).
-
Determine the maximum heat release rate.
-
Calculate the adiabatic temperature rise (ΔTad) based on the heat of reaction and the heat capacity of the reaction mixture.
-
Calculate the MTSR, which is the temperature the reaction would reach in the event of a cooling failure.
-
-
Safety Assessment: Use the obtained data to assess the risk of a thermal runaway and to define safe operating parameters for scale-up, such as maximum allowable addition rate and required cooling capacity.[10]
Visualizations
Experimental Workflow for Safe N-Alkylation
Caption: Workflow for a controlled N-alkylation reaction.
Decision Tree for Temperature Excursion
Caption: Decision tree for managing a temperature excursion.
References
-
(701f) Process Development of a Piperidine Fragment for a Pipeline Asset: A Story Centered at the Interface of Carboxylation and Hydrogenation Chemistries. AIChE Proceedings. [Link]
-
Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. Janssen Pharmaceutica N.V.. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. Amar Equipment. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
General Reaction Procedure. University of Wisconsin-Madison, Berry Group. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties. CDC Stacks. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]
-
How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
-
Temperature Control in the Chemical Industry. JULABO GmbH. [Link]
-
Runaway Industrial Chemical Reactions. PEAC. [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses. [Link]
-
Screening Tool for Runaway Reaction Characterization. ioMosaic. [Link]
-
Ethyl piperidine-4-carboxylate. Cheméo. [Link]
-
Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ. [Link]
-
Industrial Runaway Reaction Risks. Scribd. [Link]
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- 8. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 10. Temperature Control in the Chemical Industry | JULABO GmbH [julabo.com]
Validation & Comparative
A Senior Application Scientist's Guide to N-Benzoyl vs. N-Boc Protecting Groups in Piperidine Synthesis
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2] The strategic manipulation of this privileged structure during multi-step synthesis is paramount, and at the heart of this strategy lies the selection of an appropriate N-protecting group. The choice is not trivial; it dictates the reaction pathways available, influences yields, and ultimately determines the feasibility of the entire synthetic route.
This guide provides an in-depth, data-driven comparison of two workhorse N-protecting groups in piperidine synthesis: the robust N-Benzoyl (Bz) group and the versatile N-tert-Butoxycarbonyl (Boc) group. We will move beyond a simple list of pros and cons to explore the causality behind experimental choices, providing field-proven protocols and insights to empower you to make the optimal decision for your specific synthetic challenge.
The N-tert-Butoxycarbonyl (Boc) Group: The Standard for Mild, Orthogonal Synthesis
The N-Boc group is a carbamate that has become one of the most widely used amine protecting groups due to its ease of introduction and, most critically, its mild, acid-labile cleavage.[3][4][5] This characteristic makes it exceptionally valuable in complex syntheses where other functional groups might be sensitive to the harsher conditions required for cleaving more robust protecting groups.
Chemical Nature and Stability
The Boc group's lability stems from the stability of the tert-butyl cation formed during its acid-catalyzed removal.[3] This mechanism allows for deprotection under conditions that leave many other protecting groups, such as Benzyl (Bn) ethers and esters, intact.
-
Stable To: Basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[3]
This stability profile makes the Boc group "orthogonal" to base-labile groups like Fmoc and hydrogenation-labile groups like Cbz or Benzyl, a cornerstone of modern peptide and complex molecule synthesis.[3][5]
Experimental Protocols: N-Boc Piperidine
Protocol 1: N-Boc Protection of Piperidine
This protocol describes the standard method for protecting the piperidine nitrogen using Di-tert-butyl dicarbonate ((Boc)₂O).
-
Rationale: (Boc)₂O is an easily handled, stable solid. The reaction is driven by the formation of stable byproducts. While a base is not strictly necessary, it is commonly used to neutralize the acidic byproduct and accelerate the reaction.[3]
Step-by-Step Methodology:
-
Dissolve piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of 1,4-dioxane and water.
-
Add a base, typically triethylamine (1.1 eq) or aqueous sodium hydroxide (1.1 eq).[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous work-up. If using an organic solvent, wash sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-Boc-piperidine, which is often pure enough for subsequent steps.
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the most common method for Boc group removal.
-
Rationale: Strong acids like TFA readily protonate the carbamate oxygen, initiating a fragmentation cascade that releases the free amine, carbon dioxide, and the stable tert-butyl cation (which is scavenged by forming isobutylene).[3] This reaction is typically fast and clean.[7]
Step-by-Step Methodology:
-
Dissolve the N-Boc-piperidine derivative (1.0 eq) in an anhydrous solvent, typically dichloromethane (DCM).[7][8]
-
Add Trifluoroacetic acid (TFA), commonly as a 25-50% solution in DCM (v/v).[7][9]
-
Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor progress by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in water and basify carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is pH > 8.[10]
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.
The N-Benzoyl (Bz) Group: The Choice for Maximum Robustness
The N-Benzoyl group is a simple amide linkage. Its strength lies in its exceptional stability, derived from the resonance delocalization between the nitrogen lone pair and the benzoyl carbonyl group. This makes the N-Bz bond significantly more difficult to cleave than the N-Boc carbamate.
Chemical Nature and Stability
The robustness of the amide bond makes the N-Bz group resistant to a wide range of synthetic conditions that would readily cleave a Boc group.
-
Stable To: Catalytic hydrogenation, mildly acidic and basic conditions, and many organometallic reagents.[11][12]
-
Labile To: Forcing hydrolytic conditions (strong acid or base at elevated temperatures).[13]
This stability makes it an excellent choice when the piperidine nitrogen must remain protected through a lengthy and demanding synthetic sequence.
Experimental Protocols: N-Benzoyl Piperidine
Protocol 3: N-Benzoyl Protection of Piperidine (Schotten-Baumann Conditions)
This protocol uses benzoyl chloride to acylate the piperidine nitrogen.
-
Rationale: Benzoyl chloride is a highly reactive acylating agent. The reaction is typically performed under basic conditions (Schotten-Baumann reaction) to neutralize the HCl generated, driving the reaction to completion.[1][14]
Step-by-Step Methodology:
-
Dissolve piperidine (1.0 eq) in a solvent such as dichloromethane (DCM) or in an aqueous mixture with a base.
-
Add a base, such as triethylamine (1.1 eq) for organic conditions or aqueous sodium hydroxide (2.0 eq) for aqueous conditions.[1][14]
-
Cool the mixture to 0 °C.
-
Add benzoyl chloride (1.05 eq) dropwise, keeping the temperature below 10 °C.
-
Stir the reaction for 1-3 hours at room temperature. Monitor completion by TLC.
-
Perform an aqueous work-up. Wash the organic layer with dilute acid, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be purified by recrystallization or column chromatography.
Protocol 4: N-Benzoyl Deprotection via Basic Hydrolysis
This protocol describes the cleavage of the amide bond using a strong base.
-
Rationale: The amide bond is cleaved via nucleophilic acyl substitution by hydroxide. Due to the stability of the amide, this process requires harsh conditions (high temperature) to proceed at a reasonable rate.[13]
Step-by-Step Methodology:
-
Suspend or dissolve the N-benzoyl-piperidine derivative (1.0 eq) in a solvent mixture, typically aqueous ethanol or methanol.
-
Add a significant excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 5-10 eq).
-
Heat the mixture to reflux (typically 80-100 °C) for several hours to days. The reaction must be monitored carefully for the disappearance of starting material.
-
After cooling to room temperature, neutralize the excess base with a strong acid (e.g., concentrated HCl).
-
Remove the alcohol solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent to remove the benzoic acid byproduct.
-
Basify the aqueous layer and extract the desired piperidine product with an organic solvent.
-
Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine.
Data-Driven Comparison: N-Boc vs. N-Bz
The optimal choice of protecting group is dictated by the specific demands of the synthetic route. The following table summarizes the key performance differences based on experimental data and established chemical principles.
| Feature | N-tert-Butoxycarbonyl (Boc) | N-Benzoyl (Bz) |
| Group Type | Carbamate | Amide |
| Protection Reagent | (Boc)₂O | Benzoyl Chloride |
| Protection Conditions | Mild; Base often used (e.g., TEA, NaOH), RT.[3] | Mild; Base required (e.g., TEA, NaOH), 0 °C to RT.[1][6] |
| Stability to Acid | Labile; Cleaved by TFA, HCl.[3][4] | Highly Stable; Requires harsh conditions (e.g., conc. HCl, reflux).[13] |
| Stability to Base | Highly Stable.[3][15] | Labile; Requires harsh conditions (e.g., NaOH, reflux).[13] |
| Stability to Hydrogenation | Highly Stable.[3] | Highly Stable. |
| Deprotection Conditions | Mild; TFA/DCM or HCl/Dioxane, RT.[7][8] | Harsh; Strong acid or base, elevated temperatures.[13] |
| Typical Yields (Deprotection) | Often quantitative (>95%).[7] | Variable, can be lower due to harsh conditions and side reactions. |
| Orthogonality | Orthogonal to Cbz, Bn, Fmoc groups.[3][5][12] | Orthogonal to acid-labile groups (Boc, tBu ethers) and hydrogenation-labile groups. |
| Key Advantage | Mild and selective removal. | High stability and robustness. |
| Key Disadvantage | Sensitivity to acidic conditions. | Harsh removal conditions limit functional group tolerance. |
Visualization of Key Concepts
Caption: Chemical structures of N-Boc-piperidine and N-Benzoyl-piperidine.
Caption: Comparison of synthetic workflows for N-Boc and N-Bz protection.
Strategic Considerations for the Synthetic Chemist
-
Choose N-Boc when: Your synthetic route requires orthogonality. If you need to deprotect the piperidine nitrogen without affecting a benzyl ether, Cbz group, or base-labile ester, Boc is the superior choice. It is the go-to group for modern, complex syntheses where mild conditions are paramount to preserving molecular integrity. The reliability and high yields of its cleavage make it ideal for late-stage deprotections.[7]
-
Choose N-Benzoyl when: You need the piperidine nitrogen to survive a gauntlet of harsh chemical transformations. If your synthesis involves strong nucleophiles, organometallics, or other conditions that might compromise a Boc group, the robustness of the benzoyl amide is a significant asset. It is a "set-and-forget" group for the early stages of a long synthesis, provided the final molecule can withstand the vigorous conditions required for its removal.[1]
Conclusion
The decision between N-Benzoyl and N-Boc is a critical strategic choice in the synthesis of piperidine-containing molecules. There is no universally "better" group; there is only the group that is better suited for a specific synthetic plan. The N-Boc group offers unparalleled mildness and selectivity in its removal, making it a cornerstone of modern orthogonal strategies. Conversely, the N-Benzoyl group provides exceptional robustness, shielding the nitrogen through harsh reaction sequences at the cost of requiring forceful conditions for its eventual cleavage. By understanding the fundamental chemical principles, stability profiles, and proven experimental protocols for each, researchers can confidently select the right tool for the job, paving the way for efficient and successful piperidine synthesis.
References
- Zinc-catalyzed transamidation and esterification of N-benzoyl cytosine via C–N bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing).
- comparison of reaction times and conditions for Boc vs. Cbz deprotection in piperidines - Benchchem.
- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
- Technical Support Center: N-Boc Deprotection of Piperazine Derivatives - Benchchem.
- Protocol for N-Deprotection of (S)-1-Boc-3-aminopiperidine - Benchchem.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.
- N-Terminal Deprotection; Boc removal - Aapptec Peptides.
- Stability of the Boc Protecting Group: A Comparative Guide for Researchers - Benchchem.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis.
- Deprotection of N-benzyl piperidine compound - Powered by XMB 1.9.11 - Sciencemadness.org.
- Benzoyl piperidine - Organic Syntheses Procedure.
- Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene | The Journal of Organic Chemistry - ACS Publications.
- Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit.
- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC.
- Application Notes and Protocols for Boc-Inp-OH - Benchchem.
- Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene - American Chemical Society.
- Selective Cleavage of N -Benzyl-Protected Secondary Amines by Triphosgene | Request PDF - ResearchGate.
- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchGate.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC.
- Benzyl group - Wikipedia.
- Amine synthesis by amide cleavage - Organic Chemistry Portal.
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- De-protection of N-Benzyl groups - Powered by XMB 1.9.11 - Sciencemadness Discussion Board.
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A Researcher's Guide to Infrared Spectroscopy Analysis of β-Keto Esters: Deciphering Tautomeric Equilibria
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for functional group analysis. This guide provides an in-depth comparison of the IR spectral features of β-keto esters, contrasting them with simpler ketones and esters. We will explore the nuances of their spectra, which are uniquely influenced by keto-enol tautomerism, and provide the experimental context to reliably interpret this data.
The defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two tautomeric forms: the keto and the enol. This equilibrium is sensitive to factors such as solvent, temperature, and substituent effects, all of which can be monitored and quantified using IR spectroscopy.[1][2]
The Tautomeric Landscape: Keto vs. Enol
The IR spectrum of a β-keto ester is a composite, displaying absorption bands for both the keto and enol tautomers. The relative intensities of these bands provide a direct measure of the equilibrium position.[3]
Keto Tautomer: The keto form exhibits two distinct carbonyl (C=O) stretching vibrations: one for the ketone and one for the ester.
-
Ketone C=O Stretch: Typically observed in the range of 1725–1705 cm⁻¹.
-
Ester C=O Stretch: Found at a higher frequency, generally between 1750–1730 cm⁻¹.[4]
Enol Tautomer: The enol form is characterized by a conjugated system and intramolecular hydrogen bonding, which significantly alters its IR signature.
-
Intramolecular Hydrogen-Bonded O-H Stretch: A broad absorption band is typically seen in the 3200-2500 cm⁻¹ region.
-
Conjugated Ester C=O Stretch: The carbonyl frequency is lowered due to conjugation and intramolecular hydrogen bonding, appearing around 1650 cm⁻¹.[3]
-
C=C Stretch: A band corresponding to the carbon-carbon double bond of the enol appears in the 1640-1580 cm⁻¹ region.
The presence of the alkoxy group in β-ketoesters generally decreases the enol content and reduces the strength of the intramolecular hydrogen bond compared to β-dicarbonyl compounds.[1]
Caption: Keto-enol tautomerism in a β-keto ester.
Comparative Spectral Analysis: β-Keto Esters vs. Simple Ketones and Esters
To fully appreciate the unique spectral features of a β-keto ester, it is instructive to compare it with simpler monofunctional ketones and esters.
| Functional Group | Key IR Absorption Bands (cm⁻¹) | Distinguishing Features |
| Simple Ketone (e.g., Acetone) | ~1715 (C=O stretch) | A single, strong carbonyl absorption.[5] |
| Simple Ester (e.g., Ethyl Acetate) | ~1740 (C=O stretch), 1300-1000 (C-O stretch) | A strong carbonyl absorption at a higher frequency than ketones, plus characteristic C-O stretches.[6][7][8] |
| β-Keto Ester (e.g., Ethyl Acetoacetate) | Keto form: ~1745 (ester C=O), ~1725 (ketone C=O). Enol form: 3200-2500 (broad O-H), ~1650 (conjugated C=O), ~1600 (C=C).[9][10] | A complex spectrum with multiple carbonyl bands and, if the enol is present, a broad O-H and a C=C stretch. |
The higher frequency of the ester carbonyl stretch compared to a ketone is a known phenomenon. While multiple electronic factors are at play, the inductive effect of the alkoxy group is considered a significant contributor.[11][12]
The Influence of Environment: Solvent Effects
The position of the keto-enol equilibrium is highly dependent on the solvent environment.[13][14] Generally, polar solvents tend to favor the more polar keto tautomer, while non-polar solvents stabilize the enol form through intramolecular hydrogen bonding.[14][15] This shift in equilibrium is readily observable in the IR spectrum through changes in the relative intensities of the keto and enol absorption bands.
Caption: Influence of solvent polarity on keto-enol equilibrium.
Experimental Protocol: ATR-FTIR Analysis of a β-Keto Ester
This protocol outlines the steps for acquiring a high-quality IR spectrum of a liquid β-keto ester, such as ethyl acetoacetate, using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.
Instrumentation and Materials:
-
FTIR spectrometer equipped with a diamond or zinc selenide ATR accessory.
-
β-keto ester sample (e.g., ethyl acetoacetate).
-
Solvent for cleaning (e.g., isopropanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with isopropanol and a lint-free wipe, then allow it to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small drop of the liquid β-keto ester sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands corresponding to the keto and enol forms.
-
Note the positions and relative intensities of the carbonyl absorptions, the O-H stretch, and the C=C stretch.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and a lint-free wipe to remove all traces of the sample.
-
Concluding Remarks
The IR spectroscopic analysis of β-keto esters is a powerful technique that provides a window into their dynamic tautomeric nature. By understanding the characteristic absorption frequencies of both the keto and enol forms and the influence of environmental factors, researchers can gain valuable insights into the structure and reactivity of these important functional groups. The ability to distinguish and quantify the tautomeric equilibrium makes IR spectroscopy an essential tool in synthetic chemistry, reaction monitoring, and materials science.
References
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CHEMISTRY. PAPER No. 12: ORGANIC SPECTROSCOPY. Module 10: Application of IR spectroscopy and interpretation of IR spectrum. Available at: [Link]
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PubChem. Ethyl Acetoacetate. Available at: [Link]
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Semantic Scholar. Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Available at: [Link]
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Royal Society Publishing. Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Available at: [Link]
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Doc Brown's Chemistry. Interpretation of the infrared spectrum of ethyl ethanoate. Available at: [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
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University of Calgary. IR Spectroscopy Tutorial: Esters. Available at: [Link]
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ChemRxiv. Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. Available at: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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PNAS. Spectroscopic evidence of keto-enol tautomerism in deliquesced malonic acid particles. Available at: [Link]
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PubMed. [Keto-enol tautomerism in heterocyclic beta-ketocarbonic acid esters. 8. Influence of the solvent and basic catalysators on the equilibrium and restoration velocity]. Available at: [Link]
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Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
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Journal of Chemical Education. Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Available at: [Link]
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Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]
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Northern Illinois University. IR Absorption Frequencies. Available at: [Link]
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Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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Quora. Why is the carbonyl frequency in esters higher than in ketones?. Available at: [Link]
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PMC. Hydration and Orientation of Carbonyl Groups in Oppositely Charged Lipid Monolayers on Water. Available at: [Link]
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Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Available at: [Link]
-
Chemistry Stack Exchange. Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
